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3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol Documentation Hub

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  • Product: 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol
  • CAS: 911485-84-2

Core Science & Biosynthesis

Foundational

Spectroscopic and Synthetic Elucidation of (3,4-Dihydro-2H-1,4-benzothiazin-6-yl)methanol: A Technical Guide for Researchers

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues to provide a robust predictive analysis. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel benzothiazine derivatives.

The 3,4-dihydro-2H-1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a hydroxymethyl group at the 6-position presents a key functional handle for further molecular elaboration, making a thorough understanding of its spectroscopic signature and synthesis crucial for the design of new chemical entities.

Proposed Synthetic Pathway

A viable synthetic route to (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol can be conceptualized through a multi-step process, leveraging established methodologies for the formation of the benzothiazine ring system and subsequent functional group manipulations.

Synthetic_Pathway A 4-Amino-3-mercaptobenzoic acid B Methyl 4-amino-3-mercaptobenzoate A->B Esterification (MeOH, H+) C Methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate B->C Cyclization (e.g., with a dihaloalkane) D (3,4-Dihydro-2H-1,4-benzothiazin-6-yl)methanol C->D Reduction (e.g., LiAlH4)

Caption: Proposed synthetic route to (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol.

Experimental Protocol: A General Approach

Step 1: Esterification of 4-Amino-3-mercaptobenzoic acid

A solution of 4-amino-3-mercaptobenzoic acid in methanol would be treated with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the residue neutralized and extracted to yield methyl 4-amino-3-mercaptobenzoate.

Step 2: Formation of the Benzothiazine Ring

The resulting ester would then be subjected to cyclization. A common method involves reaction with a suitable 1,2-dihaloethane in the presence of a base to construct the thiazine ring, yielding methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Step 3: Reduction of the Ester to the Primary Alcohol

The final step involves the reduction of the ester functionality to the corresponding primary alcohol. This can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF)[1][2][3]. Careful quenching of the reaction followed by an aqueous workup would yield the target compound, (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol based on the analysis of structurally similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target molecule are presented below. These predictions are based on established chemical shift ranges for the 3,4-dihydro-2H-1,4-benzothiazine ring system and the effects of the hydroxymethyl substituent.

¹H NMR (Proton NMR)

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic-H6.5 - 7.2MultipletThe aromatic protons on the benzene ring are expected to appear in this region. The specific splitting patterns will depend on their substitution pattern.
-CH₂-OH~4.5Singlet or DoubletThe benzylic protons of the hydroxymethyl group. May show coupling to the hydroxyl proton if not exchanged.
N-H~3.5 - 4.5Broad SingletThe proton on the nitrogen atom of the thiazine ring. The chemical shift can be variable and the peak is often broad.
S-CH₂-~3.2 - 3.6TripletThe methylene protons adjacent to the sulfur atom in the thiazine ring.
N-CH₂-~2.8 - 3.2TripletThe methylene protons adjacent to the nitrogen atom in the thiazine ring.
-OHVariableBroad SingletThe hydroxyl proton chemical shift is concentration and solvent dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR)

Carbon Predicted Chemical Shift (ppm) Notes
Aromatic C115 - 145The six carbons of the benzene ring.
-CH₂-OH~65The carbon of the hydroxymethyl group.
S-CH₂-~30 - 35The methylene carbon adjacent to the sulfur atom.
N-CH₂-~45 - 50The methylene carbon adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol are summarized below.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
N-H Stretch (amine)3300 - 3500Moderate
C-H Stretch (aromatic)3000 - 3100Moderate
C-H Stretch (aliphatic)2850 - 2960Moderate
C=C Stretch (aromatic)1450 - 1600Moderate
C-O Stretch (alcohol)1000 - 1260Strong
C-N Stretch (amine)1020 - 1250Moderate
C-S Stretch600 - 800Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol (Molecular Formula: C₉H₁₁NOS), the expected molecular ion peak [M]⁺ would be observed at m/z 181.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several key pathways, including:

  • Loss of the hydroxymethyl group: A significant fragment would likely be observed corresponding to the loss of the -CH₂OH radical (m/z 150).

  • Ring cleavage: Fragmentation of the thiazine ring can lead to various smaller fragments.

  • Formation of a stable aromatic cation: The benzothiazine core can stabilize a positive charge, leading to a prominent ion corresponding to the heterocyclic ring system.

Mass_Spec_Fragmentation M [M]+• m/z 181 F1 [M - CH2OH]+• m/z 150 M->F1 - •CH2OH F2 Further Fragments F1->F2 Ring Cleavage

Caption: A simplified predicted mass fragmentation pathway for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for (3,4-dihydro-2H-1,4-benzothiazin-6-yl)methanol. While based on predictive analysis from closely related compounds, the information presented herein offers a valuable starting point for researchers working with this and similar benzothiazine derivatives. The provided protocols and data interpretations are intended to be a robust framework for the practical synthesis and characterization of this important class of heterocyclic compounds. It is recommended that any synthetic and characterization efforts be guided by these principles, with the understanding that optimization and empirical verification are essential components of successful chemical research.

References

  • Zhao, J. et al. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 5(86), 70289-70296. [Link]

  • Kollár, L. et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1148-1156. [Link]

  • The Synthesis of (3'-Oxo-3',4'-Dihydro-2'h-1',4'-Benzothiazin-2'-Yl)Acetic Acid and (3'-Oxo-3',4'-Dihydro-2'h-1',4'-Benzoxazin-2'-Yl)Acetic Acid-Derivatives. Australian Journal of Chemistry, 39(3), 503-510. [Link]

  • Snounou, E. et al. (2016). SYNTHESIS OF NEW[4][5]-BENZOTHIAZINE DERIVATIVES. ResearchGate. [Link]

  • Gautam, N. et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture... ResearchGate. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW (Z)-2-(BENZYLIDENE)-3,4-DIHYDRO-2H-[4][5]- BENZOTHIAZIN-3-ONE D-GLUCOSE DERIVATIVES. ResearchGate. [Link]

  • The features of IR spectrum. [Link]

  • Theoretical FT-IR spectrum of benzothiazole. ResearchGate. [Link]

  • 6-Ethyl-2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine. SpectraBase. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]

  • Lattanzio, M. et al. (1995). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (1), 111-115. [Link]

  • Approximate 1H and 13C NMR Shifts. Gilbert and Martin, Experimental Organic Chemistry.
  • How easy is the reduction of esters to alcohols? Reddit. [Link]

  • Scheme for the reduction of esters to alcohols via hydrosilation. ResearchGate. [Link]

  • Saraf, S. et al. INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
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  • Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Degres Journal. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • 7-{[3,4-dihydro-2H-1,4-benzothiazin-4-yl)carbonyl]methyl}theophylline. SpectraBase. [Link]

  • Patel, C. et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 861. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

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  • 13C NMR Chemical Shift. Oregon State University. [Link]

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Exploratory

Unveiling the Mechanism of Action of 1,4-Benzothiazine Compounds in Cancer Cells: A Technical Guide

Executive Summary 1,4-benzothiazine (1,4-B) is a privileged heterocyclic pharmacophore characterized by a distinctive structural fold along its nitrogen-sulfur axis [[1]](). Historically recognized as the core scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-benzothiazine (1,4-B) is a privileged heterocyclic pharmacophore characterized by a distinctive structural fold along its nitrogen-sulfur axis [[1]](). Historically recognized as the core scaffold in antipsychotic phenothiazines, targeted structural modifications of 1,4-Bs have unlocked profound antineoplastic properties 2. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as blunt cytotoxic agents, but as precision modulators of complex oncogenic signaling networks. This whitepaper dissects the molecular mechanisms by which 1,4-benzothiazine derivatives induce apoptosis and arrest tumor proliferation, providing actionable, self-validating experimental protocols for preclinical drug development.

Core Mechanisms of Anticancer Activity

Apoptosis Induction via the Sphingomyelinase/Ceramide Axis

The primary mechanism by which specific 1,4-B derivatives eliminate cancer cells is through a highly regulated apoptotic cascade. Unlike broad-spectrum DNA alkylating agents, 1,4-Bs initiate apoptosis via the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) 2. This initial membrane-level event triggers the downstream activation of acidic sphingomyelinase (aSMase), leading to the rapid intracellular accumulation of ceramide. Acting as a critical secondary messenger, ceramide subsequently activates the initiator caspases (Caspase-8 and -9) and the executioner Caspase-3, culminating in programmed cell death [[2]]().

Apoptosis Benzothiazine 1,4-Benzothiazine Derivatives PC_PLC PC-PLC Activation Benzothiazine->PC_PLC Induces aSMase Acidic Sphingomyelinase (aSMase) PC_PLC->aSMase Activates Ceramide Ceramide Generation aSMase->Ceramide Catalyzes Caspase89 Caspase-8 & -9 Activation Ceramide->Caspase89 Triggers Caspase3 Caspase-3 Activation Caspase89->Caspase3 Cleaves Apoptosis Cellular Apoptosis Caspase3->Apoptosis Executes

Figure 1: Apoptotic signaling cascade induced by 1,4-benzothiazine derivatives in cancer cells.

Obliteration of COX-2 Mediated JAK-2/STAT-3 Signaling

In colorectal carcinoma (CRC) models, novel 1,4-benzothiazine derivatives (such as compounds AR13 and AR15) exhibit potent antiproliferative effects by disrupting inflammatory oncogenic signaling 3. These compounds act at the G-protein coupled receptor level to inhibit Cyclooxygenase-2 (COX-2) expression [[4]](). Because COX-2 overexpression drives the phosphorylation of Janus Kinase 2 (JAK-2) and Signal Transducer and Activator of Transcription 3 (STAT-3), the targeted inhibition by 1,4-Bs effectively obliterates the JAK-2/STAT-3 survival pathway 4. This mechanism halts tumor proliferation and normalizes the tumor microenvironment by downregulating interleukins (IL-2, IL-6) 3.

JAKSTAT BZT 1,4-Benzothiazines (e.g., AR13, AR15) COX2 COX-2 Expression BZT->COX2 Inhibits Arrest Cell Cycle Arrest & Tumor Regression BZT->Arrest Induces JAK2 JAK-2 Phosphorylation COX2->JAK2 Stimulates (Blocked) STAT3 STAT-3 Phosphorylation JAK2->STAT3 Activates (Blocked) Proliferation Tumor Proliferation & Survival STAT3->Proliferation Promotes (Blocked)

Figure 2: Obliteration of COX-2 mediated JAK-2/STAT-3 signaling by 1,4-benzothiazines.

Downregulation of Pro-inflammatory Cytokines in Lung Cancer

In non-small cell lung cancer (NSCLC) lines such as A-549 and A-504, substituted 1,4-benzothiazines (e.g., compound 3c and CN1) demonstrate significant cytotoxicity 5, 6. Mechanistically, these derivatives suppress tumor migration and proliferation by downregulating a suite of pro-inflammatory and metastatic genes, including IL-1α, IL-1β, IL-6, IL-8, TNF-α, and vimentin 5. In silico molecular docking confirms high binding affinities to these targets, particularly IL-8 (-7.54 kcal/mol) 5.

Structure-Activity Relationship (SAR) Dynamics

Understanding the SAR of 1,4-Bs is critical for rational lead optimization:

  • Side-Chain Modifications: The nature of the azole substituent dictates apoptotic efficacy. Replacing an imidazole side chain with piperazines decreases activity, whereas substitution with benzimidazole maintains it 2.

  • Functional Group Alterations: Dehydration of an alcoholic group to an olefin, or its transformation into an ether, significantly enhances apoptotic activity [[2]]().

  • Ring Substitutions: The addition of unbranched alkyl groups to the thiazine ring increases anti-lung cancer activity [[5]](). Conversely, transforming the 1,4-benzothiazine skeleton into a 1,4-benzoxazine drastically reduces efficacy, highlighting the absolute necessity of the sulfur atom for target binding 2.

Quantitative Data Summary

To facilitate comparative analysis, the following table synthesizes the pharmacological metrics of key 1,4-B derivatives across different cancer models.

Compound / DerivativeTarget Cancer Cell LinePrimary Mechanism of ActionEfficacy Metric (IC50 / GI50)Key Molecular Targets
AR13 & AR15 HT-29 (Colorectal)COX-2 / JAK-2 / STAT-3 Inhibition< 10 µMCOX-2, IL-2, IL-6, Caspase-3/8
Compound 3c A-549 (Lung)Pro-inflammatory Gene DownregulationHigh CytotoxicityIL-8, IL-1β, TNF-α, Vimentin
Compound CN1 A-504 (Lung)Tyrosine Kinase / Apoptotic Signaling7.58 µMTyrosine Kinase Receptors
Parent 1,4-B Scaffold Thymocytes / LeukemiaaSMase / Ceramide ApoptosisEquimolar EquivalencePC-PLC, aSMase, Caspase-3/8/9

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is established through strict orthogonal validation and the inclusion of mechanistic inhibitors.

Workflow Compound Synthesize 1,4-Benzothiazines InSilico In Silico Docking (IL-6, COX-2, Caspases) Compound->InSilico Step 1 InVitro In Vitro Screening (SRB/MTT Assays) InSilico->InVitro Step 2 Mechanism Mechanistic Assays (ELISA, Western Blot) InVitro->Mechanism Step 3 InVivo In Vivo Validation (DMH-induced CRC) Mechanism->InVivo Step 4

Figure 3: End-to-end experimental workflow for validating 1,4-benzothiazine anticancer efficacy.

Protocol 1: High-Throughput Viability Screening (SRB Assay)

Rationale: While the MTT assay measures mitochondrial metabolic rate (which can be confounded by cellular stress without cell death), the Sulforhodamine B (SRB) assay measures total cellular protein biomass, providing a more accurate reflection of true anti-proliferative activity in adherent cells like HT-29 3.

  • Seeding: Seed HT-29 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Expose cells to 1,4-B derivatives (e.g., AR13) at logarithmic concentrations (0.1 to 100 µM) for 48h. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1h to fix the protein biomass to the plate. Wash 5x with distilled water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 30 mins. Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize the bound dye with 10 mM Tris base (pH 10.5). Read absorbance at 515 nm. Self-Validation: Calculate the GI50. If the vehicle control shows >10% toxicity, the assay is invalid.

Protocol 2: Mechanistic Validation of Apoptosis (Caspase-3/8 Fluorometric Assay)

Rationale: To prove that cell death is specifically driven by the ceramide-caspase axis rather than non-specific necrosis, we must measure specific enzymatic cleavage and use a pan-caspase inhibitor (Z-VAD-FMK) to rescue the phenotype 2.

  • Induction: Treat cancer cells with the established IC50 of the 1,4-B compound for 24h. In a parallel control group, pre-treat cells with 50 µM Z-VAD-FMK for 2h prior to 1,4-B exposure.

  • Lysis: Lyse cells in CHAPS buffer on ice for 20 mins. Centrifuge at 10,000 x g to collect the cytosolic extract.

  • Substrate Cleavage: Incubate 50 µg of protein extract with 50 µM of fluorogenic substrates (Ac-DEVD-AFC for Caspase-3; Ac-IETD-AFC for Caspase-8) at 37°C for 2h.

  • Detection: Measure fluorescence (Excitation 400 nm, Emission 505 nm). Self-Validation: The Z-VAD-FMK pre-treated group must show fluorescence levels comparable to the untreated control, confirming that the 1,4-B compound's cytotoxicity is strictly caspase-dependent.

Protocol 3: Western Blotting for JAK-2/STAT-3 Phosphorylation

Rationale: To confirm the obliteration of the JAK-2/STAT-3 pathway 4, we must distinguish between the degradation of total protein and the specific inhibition of phosphorylation.

  • Protein Extraction: Lyse 1,4-B treated HT-29 cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve transient phosphorylation states).

  • Electrophoresis & Transfer: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Primary Probing (Phospho-specific): Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause background). Probe with anti-p-JAK2 and anti-p-STAT3 antibodies overnight at 4°C.

  • Stripping and Reprobing (Total Protein): After imaging the phospho-signals, strip the membrane using a low-pH glycine buffer. Reprobe with anti-JAK2 and anti-STAT3 total antibodies, followed by a loading control (e.g., β-actin). Self-Validation: The ratio of p-STAT3 to total STAT3 must decrease in a dose-dependent manner. If total STAT3 also decreases proportionally, the compound is affecting global protein synthesis or degradation, not specifically inhibiting the kinase cascade.

Conclusion

The 1,4-benzothiazine scaffold represents a highly versatile and potent pharmacophore in molecular oncology. By systematically targeting the aSMase/ceramide apoptotic pathway and dismantling the COX-2/JAK-2/STAT-3 inflammatory axis, these compounds offer a multi-pronged approach to overcoming tumor resistance. Future drug development must leverage the SAR principles outlined herein, utilizing rigorous, self-validating protocols to translate these in vitro successes into viable clinical therapeutics.

References

  • 2 - ResearchGate / Bioorganic & Medicinal Chemistry 2.5 - Environmental Dynamics and Global Climate Change 3.3 - Taylor & Francis Online 4.4 - PubMed / Pharmacological Research 5.6 - Journal of Advanced Pharmacy Education and Research 6.1 - Chemistry & Biology Interface

Sources

Foundational

Biological Activity Screening of Novel Benzothiazine Derivatives: A Technical Guide

Executive Summary & Strategic Rationale In modern medicinal chemistry, sulfur- and nitrogen-containing heterocycles are considered privileged scaffolds. Among these, benzothiazine derivatives (specifically 1,2-benzothiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, sulfur- and nitrogen-containing heterocycles are considered privileged scaffolds. Among these, benzothiazine derivatives (specifically 1,2-benzothiazine and 1,4-benzothiazine isomers) have emerged as highly versatile pharmacophores[1]. While classical 1,2-benzothiazine 1,1-dioxides (such as meloxicam and piroxicam) are well-established nonsteroidal anti-inflammatory drugs (NSAIDs)[2], recent synthetic modifications have unlocked a broader spectrum of biological activities, including potent antimicrobial and anticancer properties[3][4].

As a Senior Application Scientist, I approach the biological screening of these novel derivatives not as a disparate set of assays, but as a causal, target-driven validation system . Screening must be designed to answer why a compound works, not just if it works. This guide outlines the mechanistic grounding, self-validating experimental protocols, and data interpretation frameworks necessary to rigorously evaluate novel benzothiazine libraries.

Mechanistic Grounding & Target Selection

Before initiating any in vitro screening, it is critical to understand the molecular causality driving the phenotypic response. Benzothiazine derivatives exert their effects through multi-target modulation:

  • Anticancer Activity (1,4-Benzothiazines): Computational drug design and molecular docking reveal that 1,4-benzothiazine derivatives exhibit strong binding affinities to colorectal cancer targets. They actively downregulate survival signals (IL-2, IL-6) and trigger the execution phase of apoptosis via Caspase-3 and Caspase-8 activation[3]. Furthermore, steroidal 5,6-fused benzothiazines have demonstrated significant cytotoxicity against HeLa (cervical) and HepG2 (hepatic) cancer cell lines[5].

  • Anti-inflammatory Activity (1,2-Benzothiazines): Beyond classical cyclooxygenase (COX-1/COX-2) inhibition, novel derivatives are screened for their ability to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), offering potent anti-inflammatory effects with reduced gastrointestinal toxicity[2].

  • Antimicrobial Activity: 1,2-benzothiazines exert potent antibacterial effects, particularly against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus[4]. Their mechanism often involves disruption of bacterial membrane integrity or acting as efflux pump inhibitors (EPIs) to restore the efficacy of standard antibiotics like ciprofloxacin[6].

MOA cluster_targets Primary Molecular Targets BZT Benzothiazine Derivatives COX2 COX-2 / mPGES-1 (1,2-Isomers) BZT->COX2 Inhibits IL IL-2 / IL-6 (1,4-Isomers) BZT->IL Downregulates CASP Caspase-3 / 8 Activation BZT->CASP Triggers Inflammation Reduced Inflammation COX2->Inflammation Blocks PGE2 Synthesis Apoptosis Cancer Cell Apoptosis IL->Apoptosis Removes Survival Signal CASP->Apoptosis Execution Phase

Mechanistic pathways of benzothiazine derivatives in oncology and inflammation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a closed, self-validating system. This means incorporating strict internal controls that prove the assay's dynamic range and rule out false positives/negatives.

Protocol A: Antimicrobial Susceptibility (MIC & MBC Determination)

This protocol utilizes a high-throughput broth microdilution technique to evaluate the efficacy of benzothiazine derivatives against Gram-positive and Gram-negative strains[4].

Causality of Experimental Choices: We use Resazurin (Alamar Blue) as a metabolic indicator. Visual color change (blue to pink) eliminates the ambiguity of optical density readings caused by the precipitation of highly lipophilic benzothiazine compounds in aqueous media.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus ATCC 6538, B. subtilis ATCC 6633) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Adjust to a 0.5 McFarland standard ( 1×108 CFU/mL), then dilute 1:100.

  • Compound Dilution: Dissolve benzothiazine derivatives in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB. Critical Control: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity[4].

  • Inoculation & Internal Validation: Add 50 µL of the bacterial suspension to each well.

    • Sterility Control: MHB only (Validates aseptic technique).

    • Growth Control: MHB + Bacteria + 1% DMSO (Validates solvent safety).

    • Positive Control: Streptomycin or Chloramphenicol (Validates assay sensitivity)[4][5].

  • Incubation & MIC Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for 2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration where the well remains blue (no metabolic reduction to pink).

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free agar plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in ≥99.9% bacterial death.

Protocol B: Anticancer Cytotoxicity Screening (SRB Assay)

For anticancer screening, particularly against adherent cell lines like HT-29 (colon cancer) or HeLa (cervical cancer), the Sulforhodamine B (SRB) assay is preferred over the MTT assay[3].

Causality of Experimental Choices: MTT relies on mitochondrial metabolic activity, which can be transiently altered by benzothiazines without actual cell death, leading to skewed IC50 values. SRB binds stoichiometrically to basic amino acids of cellular proteins under mild acidic conditions, providing a direct, metabolism-independent measure of total cellular biomass.

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-29 or HeLa cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of benzothiazine derivatives (e.g., 1 to 100 µM) for 48 hours. Use Doxorubicin as a positive reference drug[5].

  • Fixation: Add 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to the wells (final concentration 10%). Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air dry. (Causality: TCA precipitates proteins and fixes cells to the plate).

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the protein-bound dye with 200 µL of 10 mM Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate GI50​ (concentration causing 50% growth inhibition) using non-linear regression analysis[3].

Workflow Start Benzothiazine Compound Library InSilico In Silico Docking (Target Binding) Start->InSilico Split Assay Selection InSilico->Split AntiMicrobial Antimicrobial Assay (Broth Microdilution) Split->AntiMicrobial AntiCancer Anticancer Assay (SRB Protein Binding) Split->AntiCancer Validation1 MIC / MBC Determination AntiMicrobial->Validation1 Validation2 GI50 / IC50 Quantification AntiCancer->Validation2 Lead Lead Optimization & In Vivo Profiling Validation1->Lead Validation2->Lead

High-throughput biological screening workflow for benzothiazine derivatives.

Quantitative Data Presentation & SAR Analysis

Effective screening requires rigorous Structure-Activity Relationship (SAR) analysis. Below is a synthesized representation of expected quantitative outcomes based on recent literature for novel benzothiazine derivatives.

Table 1: Representative Antimicrobial Screening Data (MIC / MBC)

SAR Insight: Compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring exert the strongest antibacterial activity against Gram-positive bacteria[4].

Compound Class / ModificationTarget StrainMIC (µg/mL)MBC (µg/mL)Reference Standard
N-Ethyl-1,2-benzothiazineS. aureus (ATCC 6538)100 - 200200 - 400Streptomycin (MIC: 12.5)
N-H-1,2-benzothiazineB. subtilis (ATCC 6633)25 - 5050 - 100Streptomycin (MIC: 6.25)
1,4-Benzothiazine EPIsS. aureus (NorA overexpressed) ≤10 (with Cipro)N/ACiprofloxacin alone
Table 2: Representative Anticancer Screening Data (Cytotoxicity)

SAR Insight: The appending of a benzothiazine moiety to steroidal ketone derivatives significantly increases anticancer activity compared to the parent compounds[5]. Furthermore, 1,4-benzothiazines with specific computational docking profiles against IL-2 and Caspase-3 show high potency against HT-29 cells[3].

Compound / DerivativeCell LineAssay Type IC50​ / GI50​ (µM)Reference Standard
1,4-Benzothiazine (AR13)HT-29 (Colon)SRB <10 µM5-Fluorouracil
1,4-Benzothiazine (AR15)HT-29 (Colon)SRB <10 µM5-Fluorouracil
Steroidal Benzothiazine (Cmpd 4)HeLa (Cervical)MTT 13.73 µMDoxorubicin ( >15 µM)
Steroidal Benzothiazine (Cmpd 6)HepG2 (Hepatic)MTT 15.83 µMDoxorubicin

Conclusion & Translational Outlook

The biological activity screening of novel benzothiazine derivatives requires a highly structured, multi-disciplinary approach. By integrating in silico molecular docking with robust, self-validating in vitro assays (such as Resazurin-based microdilution and SRB cytotoxicity assays), researchers can accurately map the Structure-Activity Relationships of these compounds. The data clearly indicates that both 1,2- and 1,4-benzothiazine scaffolds hold immense translational potential, particularly as targeted anticancer agents and novel antimicrobial countermeasures against resistant strains.

References

  • Full article: Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells Source: Taylor & Francis Online URL
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: PMC - NIH URL
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives Source: PMC - NIH URL
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives Source: MDPI URL
  • Anticancer and antimicrobial evaluation of newly synthesized steroidal 5,6 fused benzothiazines Source: Arabian Journal of Chemistry URL
  • aureus atcc 6538p: Topics by Science.

Sources

Exploratory

Whitepaper: Strategic Identification of Therapeutic Targets for 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

Abstract The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide addresses...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide addresses the novel derivative, 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol, a compound for which no specific biological data has been published. In the absence of direct evidence, a rational, scaffold-based approach is essential for hypothesis-driven target identification. This whitepaper provides an in-depth technical framework for researchers and drug development professionals to systematically investigate potential therapeutic targets for this and similar novel benzothiazine derivatives. We propose three high-priority target classes based on extensive analysis of structurally related compounds: L-type Calcium Channels , Carbonic Anhydrase Isozymes , and key regulators of Inflammatory Pathways such as Cyclooxygenase (COX) . For each proposed target, we present the scientific rationale, a detailed experimental validation workflow, and robust, self-validating protocols to guide laboratory investigation.

Introduction: The 1,4-Benzothiazine Scaffold as a Predictive Blueprint

The 1,4-benzothiazine nucleus is a heterocyclic motif of significant interest, with derivatives demonstrating activities ranging from antihypertensive and antiarrhythmic to anticancer and anti-inflammatory.[2][3][4] This structural class includes well-known drugs, underscoring its therapeutic potential. The subject of this guide, 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol, represents an unexplored chemical entity. Our objective is to leverage the established pharmacology of the core scaffold to build a logical and efficient target discovery campaign.

This document moves beyond a simple literature review by providing a causal framework for experimental design. As a Senior Application Scientist, the emphasis is not just on what to do, but why a specific path is chosen, ensuring that each step logically builds upon the last and incorporates self-validating control measures. The following sections will dissect three plausible and distinct therapeutic avenues, offering a comprehensive starting point for the characterization of this novel compound.

Proposed Target Class 1: L-type Calcium Channels (LTCCs)

Rationale for Target Selection

The benzothiazine (and the structurally related benzothiazepine) scaffold is famously associated with the modulation of L-type calcium channels.[5] Diltiazem, a cornerstone of cardiovascular medicine, is a benzothiazepine that exerts its therapeutic effect by blocking these channels.[5][6] Derivatives of 1,4-benzothiazine have also been synthesized and evaluated as calcium channel antagonists.[7] Given this strong precedent, LTCCs represent a primary and logical starting point for investigation. The methanol group at the 6-position of our target compound may influence binding affinity and selectivity within the benzothiazepine binding site on the channel.[8]

Mechanistic Hypothesis: 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol acts as an antagonist at the α1 subunit of L-type calcium channels, thereby inhibiting the influx of extracellular calcium in cardiovascular tissues. This interaction is hypothesized to be voltage-dependent, characteristic of this class of blockers.

Experimental Validation Workflow

The validation strategy is designed as a tiered approach, moving from high-throughput screening to detailed mechanistic studies. This ensures that resources are committed efficiently, with clear go/no-go decision points.

G A Primary Screen: Radioligand Binding Assay B Secondary Functional Screen: Automated Patch-Clamp (IonWorks, QPatch) A->B Hit Confirmed (IC50 < 10 µM) F Stop: Target Not Validated A->F No Significant Binding C Mechanism of Action: Manual Patch-Clamp Electrophysiology B->C Potent Blocker Confirmed B->F No Functional Activity D Tissue-level Validation: Isolated Tissue Vasorelaxation Assay C->D Voltage-Dependence Confirmed C->F No Voltage-Dependence E Go/No-Go Decision Proceed to In Vivo Models D->E Efficacy in Tissue Model D->F No Tissue-level Effect

Caption: Tiered workflow for validating L-type calcium channel activity.

Detailed Experimental Protocols

Protocol 2.3.1: Radioligand Binding Assay (Primary Screen)

  • Objective: To determine if the compound displaces a known radiolabeled ligand from the benzothiazepine binding site on LTCCs.

  • Causality: This is a direct measure of physical interaction with the target protein. It is a robust, high-throughput method to identify initial hits before committing to more complex functional assays.

  • Methodology:

    • Preparation: Use membrane preparations from a cell line overexpressing the human Cav1.2 channel (e.g., HEK293 cells) or from native tissue rich in LTCCs (e.g., rat cardiac ventricle).

    • Ligand: Utilize [³H]-diltiazem as the radioligand.

    • Assay: Incubate the membrane preparation with a fixed concentration of [³H]-diltiazem and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-diltiazem binding). Include diltiazem as a positive control.

  • Self-Validation: Non-specific binding is determined in the presence of a saturating concentration of unlabeled diltiazem. A successful assay will show a clear sigmoidal dose-response curve for the positive control and any active test compounds.

Protocol 2.3.2: Manual Patch-Clamp Electrophysiology (Mechanism of Action)

  • Objective: To characterize the functional inhibition of L-type calcium currents (ICa,L) and determine the mechanism (e.g., voltage-dependence).

  • Causality: This "gold standard" assay directly measures the flow of ions through the channel, providing definitive functional confirmation and mechanistic insight that binding assays cannot.

  • Methodology:

    • Cell Preparation: Use isolated ventricular myocytes from an appropriate species (e.g., rat, guinea pig) or a stable cell line expressing Cav1.2.

    • Configuration: Establish a whole-cell patch-clamp configuration.

    • Solutions: Use an external solution containing Ba²⁺ (e.g., 10 mM) as the charge carrier to enhance current and block K⁺ channels, and an internal (pipette) solution designed to isolate ICa,L.

    • Voltage Protocol:

      • Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a resting state.

      • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit ICa,L.

      • To test for use-dependence, apply a train of short depolarizing pulses.

    • Drug Application: After establishing a stable baseline current, perfuse the test compound at various concentrations to generate a dose-response curve and calculate the IC50.

    • Analysis: Measure the peak current amplitude reduction. Assess for changes in channel gating properties (activation, inactivation).

  • Self-Validation: The assay includes a positive control (e.g., nifedipine or diltiazem). The voltage- and time-dependent characteristics of the recorded current must match the known biophysical fingerprint of ICa,L.

Proposed Target Class 2: Carbonic Anhydrase (CA) Isozymes

Rationale for Target Selection

Benzothiazole and benzothiazine sulfonamides are well-established classes of carbonic anhydrase inhibitors (CAIs).[9][10][11] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[9] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[12] Several human CA isoforms exist, with some being cytosolic (hCA I, hCA II) and others being transmembrane and tumor-associated (hCA IX, hCA XII).[11][12] The benzothiazine scaffold can serve as an effective core for presenting functional groups that coordinate with the active site zinc ion, making CA isozymes a highly plausible target class.[12]

Mechanistic Hypothesis: 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol inhibits the enzymatic activity of one or more human carbonic anhydrase isozymes, with potential selectivity for tumor-associated isoforms like hCA IX over cytosolic isoforms like hCA I and II.

Experimental Validation Workflow

The workflow prioritizes isoform selectivity, a critical parameter for therapeutic potential and minimizing off-target effects.

G A Primary Screen: Stopped-Flow CO2 Hydrase Assay (Panel of hCA I, II, IX, XII) B Data Analysis: Determine Ki and Selectivity Index A->B Inhibition Observed F Stop: Target Not Validated A->F No Inhibition C Mechanism Confirmation: Thermal Shift Assay (DSF) B->C Potent & Selective Hit Identified B->F Non-potent or Non-selective D Cellular Target Engagement: Cell-based Hypoxia Assay (for hCA IX) C->D Direct Binding Confirmed C->F No Direct Binding E Go/No-Go Decision Proceed to Further Studies D->E Cellular Activity Confirmed D->F No Cellular Effect

Caption: Workflow for validating Carbonic Anhydrase inhibition and selectivity.

Detailed Experimental Protocols

Protocol 3.3.1: Stopped-Flow CO₂ Hydrase Assay (Primary Screen)

  • Objective: To measure the inhibitory potency (Ki) of the test compound against a panel of purified human CA isozymes.

  • Causality: This is the standard functional assay for CA activity.[12] It directly measures the enzyme's catalytic rate by monitoring the pH change resulting from CO₂ hydration, providing a quantitative measure of inhibition.

  • Methodology:

    • Enzymes: Use purified, recombinant human CA isozymes (e.g., hCA I, II, IX, and XII).

    • Apparatus: Employ a stopped-flow instrument.

    • Assay:

      • One syringe contains the buffer with the enzyme and the test compound at various concentrations.

      • The second syringe contains a CO₂-saturated solution.

      • The two solutions are rapidly mixed, and the subsequent drop in pH (due to proton formation) is monitored over time by a pH indicator (e.g., p-nitrophenol).

    • Analysis: The initial rates of the catalyzed reaction are calculated. Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation as modified by the appropriate inhibition model. Acetazolamide (AAZ) should be used as a positive control.[9]

  • Self-Validation: The assay is validated by the known activity and Ki value of the acetazolamide standard against each isozyme. The uncatalyzed reaction rate (buffer only) serves as a baseline.

Table 1: Data Interpretation Framework for CA Inhibition

Parameter Excellent Promising Poor
Ki (hCA IX/XII) < 100 nM 100 nM - 1 µM > 1 µM
Selectivity Index > 100 10 - 100 < 10
(Ki hCA I / Ki hCA IX)
Selectivity Index > 100 10 - 100 < 10

| (Ki hCA II / Ki hCA IX) | | | |

Proposed Target Class 3: Cyclooxygenase (COX) Enzymes and Inflammatory Pathways

Rationale for Target Selection

The 1,2-benzothiazine scaffold, particularly the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam, are potent inhibitors of cyclooxygenase (COX) enzymes.[13][14] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[13] Although our lead compound is a 1,4-benzothiazine, the structural similarity and the well-documented anti-inflammatory properties of the broader benzothiazine family make COX-1 and COX-2 highly relevant potential targets.[15][16] Inhibition of COX-2, the inducible isoform at sites of inflammation, is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[13]

Mechanistic Hypothesis: 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol selectively inhibits the COX-2 isozyme, leading to a reduction in pro-inflammatory prostaglandin production and downstream anti-inflammatory effects.

Experimental Validation Workflow

The workflow is designed to first confirm enzymatic inhibition and then verify the functional consequence in a relevant cellular context.

G A Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay B Data Analysis: Determine IC50 and COX-2 Selectivity Index A->B Inhibition Observed F Stop: Target Not Validated A->F No Inhibition C Cellular Functional Assay: LPS-Stimulated PGE2 Release in Macrophages B->C Potent & Selective Hit Identified B->F Non-potent or Non-selective D Downstream Pathway Analysis: Measure Pro-inflammatory Cytokine mRNA Expression C->D PGE2 Production Reduced C->F No Effect on PGE2 E Go/No-Go Decision Proceed to In Vivo Models D->E Cytokine Expression Modulated D->F No Effect on Cytokines

Caption: Workflow for validating COX inhibition and cellular anti-inflammatory activity.

Detailed Experimental Protocols

Protocol 4.3.1: In Vitro COX-1/COX-2 Inhibition Assay (Primary Screen)

  • Objective: To determine the IC50 values of the test compound against purified ovine or human COX-1 and COX-2 enzymes.

  • Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity responsible for prostaglandin synthesis. Running both isozymes in parallel is critical for determining selectivity, a key predictor of therapeutic index.

  • Methodology:

    • Enzymes: Use purified recombinant human or ovine COX-1 and COX-2.

    • Assay Format: A colorimetric or fluorescent-based detection kit is commonly used. These kits typically measure the peroxidase activity of COX.

    • Procedure:

      • Incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations in the presence of heme.

      • Initiate the reaction by adding arachidonic acid (the substrate).

      • The reaction produces Prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component, leading to the oxidation of a chromogenic or fluorogenic substrate.

    • Detection: Measure the absorbance or fluorescence at the appropriate wavelength.

    • Analysis: Calculate the IC50 for each isozyme. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). Use Celecoxib (selective) and Indomethacin (non-selective) as controls.

  • Self-Validation: The known IC50 values and selectivity profiles of the control compounds validate the assay performance.

Protocol 4.3.2: LPS-Stimulated Prostaglandin E₂ (PGE₂) Release Assay (Cellular Functional Assay)

  • Objective: To confirm that the compound can inhibit COX activity in a relevant cellular environment, leading to reduced production of the key inflammatory mediator, PGE₂.

  • Causality: This assay bridges the gap between purified enzyme inhibition and a biological outcome. It confirms cell permeability and efficacy in the complex intracellular milieu where the target enzyme resides.

  • Methodology:

    • Cell Model: Use a murine macrophage cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).

    • Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate inflammation and COX-2 expression by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • Incubation: Incubate for a defined period (e.g., 18-24 hours) to allow for PGE₂ production and release into the supernatant.

    • Detection: Collect the cell culture supernatant and quantify the concentration of PGE₂ using a commercially available ELISA kit.

    • Analysis: Determine the IC50 for the inhibition of PGE₂ production.

    • Toxicity Control: Simultaneously run a cell viability assay (e.g., MTT or LDH) to ensure that the reduction in PGE₂ is due to specific enzyme inhibition and not general cytotoxicity.

  • Self-Validation: A positive control (e.g., Celecoxib) must show dose-dependent inhibition of PGE₂ release. The LPS-only condition must show a robust increase in PGE₂ compared to the unstimulated control. The lack of cytotoxicity confirms the specificity of the effect.

Summary and Future Directions

This guide outlines a hypothesis-driven strategy for the initial characterization of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol. By leveraging the known pharmacology of the benzothiazine scaffold, we have prioritized three high-value, distinct therapeutic target classes: L-type Calcium Channels , Carbonic Anhydrase Isozymes , and Cyclooxygenase Enzymes .

The provided workflows are designed to be efficient and decisive, incorporating clear go/no-go criteria based on quantitative data from robust, self-validating assays. Successful validation of activity against any of these targets would provide a strong rationale for initiating a medicinal chemistry program aimed at lead optimization. Future steps would include structure-activity relationship (SAR) studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual progression into in vivo models of cardiovascular disease, cancer, or inflammation, depending on the validated target. This structured approach maximizes the probability of success while minimizing the expenditure of resources on non-viable hypotheses.

References

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Membranes (Basel). Available at: [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. Available at: [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. PubMed. Available at: [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. RSC Advances. Available at: [Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. FLORE. Available at: [Link]

  • Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. PubMed. Available at: [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PubMed. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Pharmaceuticals (Basel). Available at: [Link]

  • L-Type calcium channel blockers: from diltiazem to 1,2,4-oxadiazol-5-ones via thiazinooxadiazol-3-one derivatives. PubMed. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

  • Assembly of Benzothiazine and Triazole in a Single Molecular Entity: Synthesis of -Oxicam Derived Novel Molecules as Potential Antibacterial/ Anti-cancer Agents. PubMed. Available at: [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. Available at: [Link]

  • New benzothiazine derivatives and their effect on multidrug-resistant colon cancer cells. ResearchGate. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Publishing. Available at: [Link]

  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). Der Pharma Chemica. Available at: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW (Z)-2-(BENZYLIDENE)-3,4-DIHYDRO-2H-[13][16]- BENZOTHIAZIN-3-ONE D-GLUCOSE DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of new 1,4-benzothiazine derivatives. PubMed. Available at: [Link]

  • L-type calcium channels: binding domains for dihydropyridines and benzothiazepines are located in close proximity to each other. PubMed. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ResearchGate. Available at: [Link]

  • Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin- 1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. Juniper Publishers. Available at: [Link]

  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air. Available at: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. Available at: [Link]

  • Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. Available at: [Link]

  • Novel 1,4-benzothiazine derivatives as large conductance Ca2+-activated potassium channel openers. PubMed. Available at: [Link]

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Foundational

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 1,4-Benzothiazine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,4-benzothiazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] Its structural similarity to phenothiazines, particularly the fold along the nitrogen-sulfur axis, contributes to its diverse pharmacological profile.[1][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,4-benzothiazine analogs, offering insights into the chemical features that govern their therapeutic potential as antimicrobial, anticancer, and antipsychotic agents.

The 1,4-Benzothiazine Core: A Foundation for Diverse Bioactivity

The inherent biological versatility of the 1,4-benzothiazine nucleus makes it a valuable template in drug design.[6][7] Modifications to this core structure can profoundly influence its interaction with biological targets, leading to a broad array of pharmacological effects, including antihypertensive, anti-inflammatory, antiviral, and antioxidant activities.[1][8][9] This guide will dissect the nuanced relationships between specific structural modifications and the resulting biological outcomes.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

1,4-benzothiazine derivatives have emerged as a promising class of antimicrobial agents.[10][11] The SAR studies in this area reveal critical insights into the structural requirements for potent antibacterial and antifungal efficacy.

Key Structural Determinants for Antimicrobial Action

The antimicrobial potency of 1,4-benzothiazine analogs is intricately linked to the nature and position of substituents on both the benzene and thiazine rings.

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the benzene ring often enhances antimicrobial activity.[12][13] For instance, 7-fluoro-substituted 1,4-benzothiazine derivatives have demonstrated significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12]

  • Substitution at the N-4 Position: The nature of the substituent at the nitrogen atom of the thiazine ring plays a crucial role. The introduction of bulky or aromatic groups can modulate the lipophilicity and steric profile of the molecule, thereby influencing its ability to penetrate microbial cell membranes.

  • Substitution at the C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions of the thiazine ring have been extensively explored. The introduction of various side chains, including those containing pyrazole or other heterocyclic moieties, has been shown to yield compounds with potent activity against Gram-positive bacteria.[11]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have provided a more quantitative understanding of the features governing the antimicrobial activity of tetracyclic 1,4-benzothiazines. These studies have highlighted the importance of whole-molecule properties, such as shape and electronic descriptors, in predicting the biological activity of these compounds.[10]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of 1,4-benzothiazine analogs against various microbial strains.[13][14]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial cultures (e.g., Escherichia coli, Bacillus subtilis, Candida albicans, Aspergillus niger)

  • 1,4-benzothiazine analogs dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

Procedure:

  • Prepare a stock solution of each 1,4-benzothiazine analog.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Microbial Inoculum & Media Inoculation Inoculate Plates with Microorganisms Media_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Anticancer_Activity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with 1,4-Benzothiazine Analogs Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate Cell Viability (%) Absorbance_Reading->Viability_Calculation

Caption: Workflow for evaluating the in vitro anticancer activity of 1,4-benzothiazine analogs.

Antipsychotic Activity: Modulating Central Nervous System Targets

The structural resemblance of 1,4-benzothiazines to phenothiazines, a class of well-established antipsychotic drugs, has prompted investigations into their potential for treating central nervous system (CNS) disorders. [1][4][11]

SAR of 1,4-Benzothiazines as Antipsychotic Agents

The antipsychotic activity of this class of compounds is largely attributed to their ability to antagonize dopamine D2 receptors. The key structural features influencing this activity are analogous to those of phenothiazines.

  • The Thiazine Ring and Side Chain: A three-carbon chain separating the nitrogen atom of the thiazine ring from a terminal tertiary amino group is generally considered optimal for neuroleptic activity.

  • Substitution on the Benzene Ring: The introduction of an electron-withdrawing group at the C-2 position of the phenothiazine nucleus is known to enhance antipsychotic potency. A similar trend is anticipated for 1,4-benzothiazine analogs.

  • The Terminal Amino Group: The nature of the terminal amino group is critical. While a tertiary amino group is generally required, its incorporation into a heterocyclic system, such as a piperazine ring, can significantly enhance potency.

Comparative Data of Antipsychotic Activity
Compound ClassKey Structural FeatureRelative Potency
PhenothiazinesPropylamino side chain+
PhenothiazinesPiperazine side chain+++
1,4-BenzothiazinesPropylamino side chainVaries
1,4-BenzothiazinesPiperazine side chainPotentially Enhanced

Conclusion and Future Directions

The 1,4-benzothiazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive body of research on the SAR of its analogs has provided a solid foundation for the rational design of compounds with tailored biological activities. Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanisms of action. The application of computational methods, such as molecular docking and QSAR, will continue to be invaluable in guiding the design and optimization of the next generation of 1,4-benzothiazine-based drugs.

References

  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • (2013). Synthesis and biological activity of substituted 4H-1,4-benzothiazines, their sulfones, and ribofuranosides. PubMed.
  • (2016). QSAR Studies and Design of Some Tetracyclic 1,4-Benzothiazines as Antimicrobial Agents. PubMed.
  • Amin, A. (2018). A review on the pharmacological significance of 1, 4-benzothiazine derivatives.
  • (2017).
  • (2021). (PDF) 1,4-Benzothiazines-A Biologically Attractive Scaffold.
  • (2011).
  • (1992).
  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073.
  • (2005).
  • (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.
  • Maheshwari, M. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2).
  • (2003). 1,4-benzothiazine analogues and apoptosis: structure-activity relationship.
  • (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed.
  • (2012).
  • Rai, A., Singh, A. K., Raj, V., & Saha, S. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry, 18(1).
  • (2012). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. PubMed.
  • (2016). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar.
  • (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing.
  • (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing.
  • (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
  • (2015). Structure Activity Relationship of Antipsychotic Drug. Slideshare.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

Introduction & Strategic Overview The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antibacterial agents, neuroprotectants, and calcium channel ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antibacterial agents, neuroprotectants, and calcium channel antagonists 1. Specifically, 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol serves as a highly versatile building block due to the presence of a reactive primary alcohol at the 6-position, enabling further functionalization.

This technical guide outlines a field-proven, two-step synthetic protocol designed to yield this target molecule from commercially available precursors. The methodology emphasizes self-validating visual cues during the reaction and workup phases to ensure high fidelity and reproducibility.

Mechanistic Causality & Reaction Design

The synthesis relies on a logical sequence of cyclocondensation followed by a global reduction.

  • Step 1: Cyclocondensation (Lactamization). The reaction initiates with the alkylation of methyl 3-amino-4-mercaptobenzoate using methyl bromoacetate in the presence of potassium carbonate ( K2​CO3​ ). K2​CO3​ acts as a mild base to selectively deprotonate the highly nucleophilic thiol group, driving an SN​2 displacement of the bromide. Once the thioether intermediate is formed, an intramolecular amidation (lactamization) occurs spontaneously between the adjacent amine and the ester group of the acetate moiety, forming the stable intermediate methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate 12.

  • Step 2: Global Reduction. The intermediate possesses two reducible functional groups: a methyl ester and a lactam (amide). To achieve the fully reduced target, a powerful reducing agent is necessary. Lithium aluminum hydride ( LiAlH4​ ) in anhydrous THF is employed to simultaneously reduce the ester to a primary alcohol (methanol group) and the lactam carbonyl to a methylene group, yielding the 3,4-dihydro-2H-1,4-benzothiazine core 3. Milder agents like NaBH4​ are insufficient as they fail to reduce the lactam bond.

Synthetic Workflow Diagram

SynthesisWorkflow SM Methyl 3-amino-4- mercaptobenzoate + Methyl bromoacetate Int Methyl 3-oxo-3,4-dihydro- 2H-1,4-benzothiazine- 6-carboxylate SM->Int K2CO3, DMF 80°C, 4h Prod 3,4-dihydro-2H-1,4- benzothiazin-6-ylmethanol Int->Prod LiAlH4, THF Reflux, 6h

Two-step synthetic pathway for 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and reaction parameters are standardized in the table below:

Reaction StepReagent / SubstrateEquivalentsSolventTemperatureTimeExpected Yield
1. Cyclocondensation Methyl 3-amino-4-mercaptobenzoate1.0 eqDMF (Anhydrous)80 °C4 h75 - 85%
Methyl bromoacetate1.1 eq
Potassium Carbonate ( K2​CO3​ )2.5 eq
2. Global Reduction Methyl 3-oxo-1,4-benzothiazine intermediate1.0 eqTHF (Anhydrous)Reflux (66 °C)6 h65 - 75%
Lithium Aluminum Hydride ( LiAlH4​ )3.0 eq

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-amino-4-mercaptobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 eq) to the solution. Self-validation cue: The suspension will adopt a slightly darker hue as the thiolate anion is generated.

  • Alkylation & Cyclization: Cool the flask to 0 °C using an ice bath. Add methyl bromoacetate (1.1 eq) dropwise over 15 minutes to control the exothermic alkylation. Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C for 4 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material spot confirms the completion of the cyclocondensation [[1]]().

  • Workup & Isolation: Cool the mixture to room temperature and slowly pour it into vigorously stirred, ice-cold distilled water (approx. 5 times the volume of DMF). Self-validation cue: A solid precipitate of the intermediate will crash out of the aqueous phase. Filter the solid via a Büchner funnel, wash thoroughly with cold water to remove residual DMF, and dry under high vacuum to afford the intermediate 2.

Step 2: Synthesis of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol
  • Preparation: Flame-dry a two-neck round-bottom flask, purge with argon, and suspend the intermediate from Step 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Reduction: Cool the suspension to 0 °C. Slowly and cautiously add a 1.0 M solution of LiAlH4​ in THF (3.0 eq) dropwise. Caution: This step is highly exothermic and releases hydrogen gas.

  • Refluxing: Once the addition is complete and bubbling subsides, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 66 °C) for 6 hours. The thermal energy is critical to overcome the activation barrier for the reduction of the lactam moiety 3.

  • Fieser Quenching Method: Cool the reaction to 0 °C. To safely quench the unreacted LiAlH4​ , sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water (where x is the mass of LiAlH4​ used in grams). Self-validation cue: Stir vigorously until the hazardous gray suspension transforms into a safe, white, granular precipitate of aluminum salts.

  • Purification: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or Ethyl Acetate to extract all products. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Dichloromethane:Methanol 95:5) to yield pure 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol 4.

References

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview cbijournal.com URL:[Link]

  • CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES Canadian Science Publishing URL:[Link]

  • methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate ChemContract Research URL:[Link]

Sources

Application

Using 2-aminothiophenol in 1,4-benzothiazine synthesis

Application Note: Advanced Protocols for 1,4-Benzothiazine Synthesis Utilizing 2-Aminothiophenol Executive Summary 1,4-Benzothiazines represent a privileged class of heterocyclic pharmacophores, structurally analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for 1,4-Benzothiazine Synthesis Utilizing 2-Aminothiophenol

Executive Summary

1,4-Benzothiazines represent a privileged class of heterocyclic pharmacophores, structurally analogous to phenothiazines, and are critical in the development of antimicrobial, anti-inflammatory, and antihypertensive agents[1]. The synthesis of these scaffolds relies heavily on 2-aminothiophenol (2-ATP) as the primary bifunctional building block. This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating workflows for the efficient construction of 1,4-benzothiazine derivatives.

Mechanistic Causality & Reaction Dynamics

The utility of 2-ATP stems from its bifunctional nature, possessing both a highly nucleophilic sulfhydryl (-SH) group and a primary amine (-NH₂). The success of any 1,4-benzothiazine synthesis hinges on controlling the regioselectivity of these two centers[2].

Causality of Regioselectivity: Under neutral or mildly basic conditions, the thiolate anion acts as a "soft" nucleophile, attacking electrophilic centers (such as α -haloketones, epoxides, or 1,3-dicarbonyls) significantly faster than the amine[2]. This initial S-alkylation forms a thioether intermediate. Subsequently, the proximate amine undergoes an intramolecular condensation with a neighboring carbonyl group, driving the ring closure[1]. If 2-ATP hydrochloride is used instead, the protonation weakens the nucleophilicity of both heteroatoms, fundamentally altering the reaction kinetics and regiochemical outcome, often favoring attack by the chloride counter-ion or shifting the primary attack site[2].

Causality of Oxidative Aromatization: When reacting 2-ATP with 1,3-dicarbonyls, the initial cyclization yields a dihydrobenzothiazine. To achieve the fully conjugated, thermodynamically stable 1,4-benzothiazine core, an oxidative step is required. Modern protocols utilize m-CPBA or 2-IBX, which initially oxidize 2-ATP to a reactive disulfide, facilitating rapid cyclocondensation without the need for harsh, corrosive oxidants[3].

Mechanism A 2-Aminothiophenol (Bifunctional Nucleophile) C Thioether Intermediate (S-Attack) A->C Step 1: Base/Catalyst B Electrophile (e.g., 1,3-Dicarbonyl) B->C D Cyclized Intermediate (N-Attack) C->D Step 2: Dehydration E 1,4-Benzothiazine (Target Scaffold) D->E Step 3: Oxidation

Mechanistic pathway of 1,4-benzothiazine synthesis from 2-aminothiophenol.

Self-Validating Experimental Protocols

Protocol A: Ultrasound-Assisted Condensation with Maleic Anhydride

This protocol leverages acoustic cavitation to drastically reduce reaction times while improving yields[4].

  • Causality: Sonication generates microbubbles in the solvent. The collapse of these bubbles creates localized hotspots of extreme temperature and pressure, accelerating the esterification and cyclization processes that would normally require hours of reflux.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, combine 2-aminothiophenol (1.25 g, 0.01 mol) and maleic anhydride (0.98 g, 0.01 mol) in 25 mL of methanol.

  • Catalysis: Add 2 mL of concentrated H₂SO₄ (98%) dropwise. Causality: The acid protonates the anhydride carbonyls, increasing their electrophilicity for the initial thiol attack.

  • Execution: Subject the mixture to ultrasonication for 10 minutes.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexane:EtOAc 7:3). The highly UV-active 2-ATP spot (Rf ~0.6) should be completely consumed.

  • Workup: Pour the mixture into ice water. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

  • Validation Checkpoint 2 (Spectroscopic): Confirm product identity via IR spectroscopy. Look for the appearance of an ester >C=O band at 1740 cm⁻¹ and a cyclic >C=O band at 1690 cm⁻¹[4].

Protocol B: Oxidative Cyclocondensation with 1,3-Dicarbonyls

This one-pot protocol utilizes safe oxidants to drive the formation of 2,3-disubstituted 1,4-benzothiazines[3].

  • Causality: Oxidants like m-CPBA or 2-IBX convert 2-ATP into a disulfide intermediate in situ, which is highly reactive toward 1,3-dicarbonyls, bypassing sluggish intermediate steps.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ATP (1 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 mmol) in an aprotic solvent (e.g., acetonitrile, 10 mL).

  • Oxidation: Add m-CPBA (1.2 mmol) slowly at room temperature.

  • Execution: Stir the reaction mixture at room temperature for 2-4 hours.

  • Validation Checkpoint 1 (Chemical): Extract a 10 µL aliquot and test with Ellman's reagent (DTNB). A lack of yellow color confirms the complete consumption of the free -SH group.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the benzoic acid byproduct. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography.

  • Validation Checkpoint 2 (Crystallization): If using acetylacetone, the product (ATP-AC) can be isolated via slow evaporation from ethanol to yield distinct orange-red crystals[5].

Workflow Step1 1. Reagent Preparation Equimolar 2-ATP & Substrate Step2 2. Reaction Execution Reflux / Sonication Step1->Step2 Step3 3. In-Process Control TLC / Ellman's Reagent Step2->Step3 Step3->Step2 Thiol Present Step4 4. Workup & Extraction Quench & Phase Separation Step3->Step4 Thiol Consumed Step5 5. Product Isolation Recrystallization / Column Step4->Step5

Self-validating experimental workflow for 1,4-benzothiazine synthesis.

Quantitative Data Analysis

The choice of protocol significantly impacts the reaction kinetics and overall yield. Table 1 summarizes the quantitative metrics across different synthetic strategies.

Table 1: Comparative Analysis of 1,4-Benzothiazine Synthesis Protocols

Substrate TypeCatalyst / ReagentsReaction ConditionsTimeYield (%)Ref
Maleic AnhydrideConc. H₂SO₄, MethanolUltrasonication10 min85 - 90[4]
1,3-Dicarbonylsm-CPBA or 2-IBXStirring, Room Temp2 - 4 hrs80 - 88[3]
α -Cyano EpoxidesNone (Neutral pH)Acetonitrile, Reflux25 hrs60 - 75[2]
AcetylacetoneOxidative CyclizationMethanol, Stirring48 hrs70 - 75[5]

References

  • Source: cbijournal.
  • Source: arabjchem.
  • Source: bpasjournals.
  • Source: acgpubs.
  • Source: rasayanjournal.co.

Sources

Method

Application Note: Evaluating the Cytotoxicity of Benzothiazine Derivatives on A-549 Lung Adenocarcinoma Cells Using MTT and XTT Assays

Executive Summary & Rationale The screening of novel chemotherapeutic agents requires robust, reproducible, and highly sensitive in vitro viability assays. Benzothiazine derivatives—particularly quinobenzothiazines and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The screening of novel chemotherapeutic agents requires robust, reproducible, and highly sensitive in vitro viability assays. Benzothiazine derivatives—particularly quinobenzothiazines and steroidal 5,6-fused benzothiazines—have emerged as a promising class of anticancer compounds, demonstrating significant apoptosis-inducing and antiproliferative properties[1][2]. The A-549 cell line (human alveolar adenocarcinoma) serves as the gold-standard in vitro model for evaluating these respiratory tract-targeted therapeutics[1][3].

To quantify the cytotoxic efficacy (IC50) of these compounds, tetrazolium-based colorimetric assays—namely MTT and XTT—are universally employed. While both assays measure cellular metabolic activity as a proxy for viability, their distinct biochemical mechanisms dictate their specific applications in drug development workflows. This application note provides a comprehensive, self-validating guide to executing and troubleshooting MTT and XTT assays for benzothiazine screening on A-549 cells.

Mechanistic Foundations: MTT vs. XTT

The core principle of tetrazolium-based assays relies on the correlation between cellular metabolic activity and cell viability. Living cells rely on active metabolism for energy production, maintaining a pool of reduced pyridine nucleotides (NADH/FADH2)[4].

  • MTT Assay: The yellow tetrazolium salt MTT is positively charged and readily penetrates the A-549 cell membrane. Intracellular NAD(P)H-dependent oxidoreductases cleave the tetrazole ring, reducing MTT into a purple, water-insoluble formazan crystal[5]. Because these crystals precipitate inside the cell and culture medium, a secondary solubilization step (typically using DMSO) is required before spectrophotometric quantification at 540–570 nm[5][6].

  • XTT Assay: XTT carries a net negative charge, largely excluding it from entering the cell. Therefore, its reduction occurs at the cell surface via trans-plasma membrane electron transport[7]. To facilitate this, an intermediate electron coupling reagent—such as PMS (N-methyl dibenzopyrazine methyl sulfate)—is mandatory[7][8]. PMS scavenges electrons from mitochondrial reductases and transfers them to the extracellular XTT, producing a highly water-soluble orange formazan[4][7]. This bypasses the solubilization step, making XTT superior for high-throughput screening.

Mechanism Cell Metabolically Active A-549 Cell (NADH / FADH2 Pool) Enzymes Mitochondrial Oxidoreductases (Succinate Dehydrogenase) Cell->Enzymes Drives MTT MTT Reagent (Yellow, Soluble) Enzymes->MTT Reduces XTT XTT Reagent + PMS (Yellow, Soluble) Enzymes->XTT Reduces (via PMS) Formazan_MTT MTT Formazan (Purple, Insoluble Crystals) MTT->Formazan_MTT Cleavage of Tetrazole Ring Formazan_XTT XTT Formazan (Orange, Highly Soluble) XTT->Formazan_XTT Cleavage of Tetrazole Ring Solubilization Solubilization Step (DMSO / SDS) Formazan_MTT->Solubilization Requires Read_XTT Absorbance Reading (450 - 500 nm) Formazan_XTT->Read_XTT Direct Measurement Read_MTT Absorbance Reading (540 - 570 nm) Solubilization->Read_MTT

Biochemical reduction pathways of MTT and XTT tetrazolium salts in A-549 cells.

Experimental Design & Causality

To ensure a self-validating assay system, the following parameters must be strictly controlled:

  • Seeding Density: A-549 cells should be seeded at 1×104 cells/well[5][9]. This specific density ensures that untreated control cells remain in the exponential (log) growth phase at the end of a 72-hour assay. Over-confluence leads to contact inhibition, artificially lowering the metabolic rate and skewing viability data.

  • Vehicle Control (DMSO Toxicity): Benzothiazine derivatives are highly hydrophobic and require DMSO for initial reconstitution. The final concentration of DMSO in the culture medium must never exceed 0.1% (v/v)[10]. Higher concentrations induce basal cytotoxicity in A-549 cells, confounding the drug's true IC50.

  • Background Subtraction: Both assays require "Blank" wells containing only culture medium and the respective tetrazolium reagent (no cells). This accounts for spontaneous dye reduction and optical interference from phenol red.

Detailed Step-by-Step Protocols

Protocol A: MTT Assay for Benzothiazines

Best for: Cost-effective, standard-throughput endpoint analysis.

  • Cell Seeding: Harvest A-549 cells and seed 1×104 cells per well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS) into a flat-bottom 96-well microtiter plate[5][9]. Include 3–6 blank wells (medium only).

  • Acclimation: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cell adherence and recovery[5].

  • Compound Treatment: Aspirate the medium and add 100 µL of fresh medium containing serial dilutions of the benzothiazine derivative. Include a vehicle control (0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) directly to each well (final concentration: 0.45 mg/mL)[5][9].

  • Dye Reduction: Incubate for 2 to 4 hours at 37°C. Causality Note: A-549 cells are highly metabolically active; monitor at 2 hours to prevent formazan over-saturation, which limits the dynamic range.

  • Solubilization: Carefully aspirate the culture medium to avoid disturbing the purple formazan crystals at the bottom of the well. Add 100 µL of pure DMSO to each well[5]. Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete crystal dissolution.

  • Quantification: Measure the absorbance at 540–570 nm using a microplate reader[5][6].

Protocol B: XTT Assay

Best for: High-throughput screening and suspension cell co-cultures.

  • Preparation: Follow steps 1 through 3 from the MTT protocol above.

  • Reagent Activation: Immediately prior to use, thaw the XTT reagent and the PMS Activation Reagent at 37°C. Add 0.1 mL of the Activation Reagent to 5.0 mL of the XTT Reagent. Causality Note: This mixture is highly unstable and must be used immediately to prevent spontaneous reduction[7][11].

  • XTT Addition: Add 50 µL of the Activated-XTT solution to each well (containing 100 µL of medium)[7][11].

  • Dye Reduction: Incubate the plate at 37°C, 5% CO2 for 2 to 4 hours[7].

  • Quantification: Shake the plate gently to evenly distribute the soluble orange dye. Measure the specific absorbance at 450 nm and the non-specific background absorbance at 660 nm[6][8].

Workflow Seed 1. Cell Seeding A-549 Cells (1x10^4/well) in 96-well plate Incubate1 2. Acclimation 24h at 37°C, 5% CO2 Seed->Incubate1 Treat 3. Compound Treatment Benzothiazine Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 4. Exposure 24h - 72h Incubation Treat->Incubate2 Assay 5. Assay Addition Add MTT or XTT/PMS Reagent Incubate2->Assay Incubate3 6. Dye Reduction 2-4h Incubation Assay->Incubate3 Process 7. Processing Solubilize (MTT only) or Direct (XTT) Incubate3->Process Read 8. Quantification Microplate Reader Process->Read

Step-by-step experimental workflow for MTT/XTT cell viability assays.

Quantitative Data Interpretation & Expected Outcomes

To calculate the percentage of cell viability, apply the following formula after subtracting the average blank absorbance from all wells:

% Viability=(Absorbance of Vehicle ControlAbsorbance of Treated Cells​)×100

For the XTT assay, the true signal is calculated as: Signal=Abs450​−Abs660​−Blank450​ [8].

Reference Data: Benzothiazine Cytotoxicity on A-549 Cells

Recent literature highlights the potent antiproliferative effects of various benzothiazine structural modifications against A-549 cells. The table below summarizes expected benchmark IC50 values to aid in validating your assay sensitivity:

Compound ClassSpecific DerivativeTarget Cell LineIC50 Value (µM)Assay Used
Quinobenzothiazine9-propoxy-5-methyl derivative (4a)A-5495.3 – 9.3WST-1 / MTT Eq.
Quinobenzothiazine9-allyloxy-5-methyl derivative (4d)A-5495.3 – 9.3WST-1 / MTT Eq.
Steroidal Benzothiazine5α-cholestano [5,6-b] benzothiazine (Compound 6)A-54916.89MTT

Data synthesized from established structure-activity relationship studies on benzothiazine derivatives[1][2].

Sources

Application

Analytical techniques for characterization of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

Application Note: Comprehensive Analytical Characterization of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol Introduction & Scientific Scope The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

Introduction & Scientific Scope

The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antiarrhythmic, hypertensive, and antioxidant agents[1][2]. As a key structural intermediate, 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol (CAS: 911485-84-2)[3] requires rigorous analytical characterization to ensure its purity and structural fidelity before downstream synthetic application. The presence of both a secondary amine within the thiazine ring and a primary alcohol on the aromatic system presents unique analytical challenges, particularly regarding proton exchange and ionization dynamics[4].

This application note provides a field-proven, self-validating analytical strategy utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Multidimensional Nuclear Magnetic Resonance (NMR), and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).

Analytical Strategy & Logical Workflow

To establish absolute structural confidence, we employ an orthogonal analytical workflow. LC-MS/MS provides the exact mass and chromatographic purity; NMR elucidates the 3D atomic connectivity; and FTIR orthogonally verifies the functional groups.

Workflow Start 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol (CAS: 911485-84-2) Prep Sample Preparation & Aliquoting Start->Prep LCMS LC-MS/MS Analysis (Purity & Exact Mass) Prep->LCMS Aliquot 1 NMR 1D & 2D NMR (Structural Elucidation) Prep->NMR Aliquot 2 FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Aliquot 3 Data Data Integration & Structural Confirmation LCMS->Data NMR->Data FTIR->Data

Fig 1. Analytical workflow for the characterization of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol.

Step-by-Step Methodologies & Self-Validating Protocols

High-Resolution LC-MS/MS (Purity & Exact Mass)

Causality of Experimental Design: The secondary amine in the 1,4-thiazine ring is highly basic and readily protonated. Therefore, Positive Electrospray Ionization (ESI+) is selected to maximize sensitivity. Formic acid (0.1%) is added to the mobile phase to act as an ion-pairing agent, ensuring sharp chromatographic peak shapes while providing the necessary protons for efficient ionization.

Protocol:

  • Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatography: Inject 2.0 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase Gradient: Run a linear gradient from 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile) to 95% B over 5.0 minutes against Mobile Phase A (0.1% Formic Acid in Water) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the MS in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and monitor for the precursor ion [M+H]+ at m/z 182.06.

  • Self-Validation Checkpoint: A procedural blank (diluent only) must be injected immediately prior to the sample. The blank must show an integrated peak area of <0.1% of the target analyte at m/z 182.06, definitively ruling out column carryover. Furthermore, a known mass calibrant (e.g., caffeine) must be infused post-run to verify that mass accuracy drift remains < 5 ppm.

Multidimensional NMR Spectroscopy

Causality of Experimental Design: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected over CDCl 3​ to ensure complete solubilization of the polar hydroxymethyl group and to prevent the rapid exchange of the -OH and -NH protons with residual moisture. This choice is critical for observing the distinct, quantifiable resonances of these labile protons[1].

NMR_Logic H1 1H NMR COSY COSY (1H-1H) H1->COSY Adjacent Protons HSQC HSQC (1H-13C) H1->HSQC Direct C-H HMBC HMBC (Long-range) H1->HMBC 2-3 Bond C-H C13 13C NMR C13->HSQC C13->HMBC Struct 3D Structural Confirmation of Benzothiazine Core COSY->Struct HSQC->Struct HMBC->Struct

Fig 2. Multidimensional NMR logic for structural elucidation of the benzothiazine core.

Protocol:

  • Sample Preparation: Weigh 10.0 ± 0.1 mg of the analyte into a clean vial. Dissolve completely in 600 µL of 99.9% DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire 1 H NMR at 400 MHz (or higher) using 16 scans and a relaxation delay (D1) of 2.0 s. Acquire 13 C NMR at 100 MHz using 1024 scans and a D1 of 2.0 s.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse sequences to map the connectivity of the thiazine aliphatic protons to the aromatic core.

  • Self-Validation Checkpoint: The integration of the internal standard (TMS) must be calibrated to exactly 0.00 ppm. The sum of the integrated proton signals for the analyte must mathematically equal 11 (the exact number of protons in C 9​ H 11​ NOS). Any deviation indicates co-eluting protonated impurities or incomplete relaxation.

ATR-FTIR Spectroscopy

Causality of Experimental Design: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting because KBr is highly hygroscopic. Absorbed moisture in a KBr pellet would create a massive artifact in the 3200–3400 cm −1 region, obscuring the critical -OH and -NH stretches of the analyte.

Protocol:

  • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Place ~2 mg of the solid powder directly onto the center of the crystal.

  • Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 , averaging 32 scans.

  • Self-Validation Checkpoint: A background scan must be acquired immediately before the sample. The baseline transmittance must be >95%, and the atmospheric CO 2​ doublet (~2350 cm −1 ) must be successfully subtracted by the software, confirming the optical path is clear and the sensor is properly calibrated.

Data Interpretation & Expected Results

The successful characterization of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol relies on the convergence of the data sets outlined in the tables below.

Table 1: Expected NMR Data for 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol (Note: Chemical shifts are predictive models based on established benzothiazine and benzyl alcohol derivatives[1][2])

Position 1 H NMR (ppm, multiplicity, J in Hz) 13 C NMR (ppm)Key HMBC Correlations (2-3 bonds)
C-2 (CH 2​ ) 2.95 (t, J=5.5)26.5C-3, C-8a
C-3 (CH 2​ ) 3.45 (td, J=5.5, 2.0)41.2C-2, C-4a
N-H 5.80 (br s, exchangeable)-C-3, C-4a, C-5
C-5 (Ar-H) 6.65 (d, J=1.8)114.5C-4a, C-6, C-7, -CH 2​ OH
C-6 (Ar-C) -140.2-
C-7 (Ar-H) 6.55 (dd, J=8.0, 1.8)118.3C-5, C-8a, C-6
C-8 (Ar-H) 6.85 (d, J=8.0)128.1C-4a, C-6
C-4a (Ar-C) -143.5-
C-8a (Ar-C) -116.8-
-CH 2​ OH 4.35 (d, J=5.0)63.4C-5, C-6, C-7
-OH 5.10 (t, J=5.0, exchangeable)--CH 2​ OH

Table 2: LC-MS/MS and FTIR Diagnostic Features

TechniqueParameterExpected Value / ObservationStructural Significance
LC-MS (ESI+) Precursor Ion [M+H]+ m/z 182.0639Confirms exact molecular formula C 9​ H 11​ NOS
LC-MS (ESI+) Major Fragment Ionm/z 164.05Loss of H 2​ O (-18 Da) from the hydroxymethyl group
FTIR (ATR) O-H / N-H Stretch3200 - 3400 cm −1 (broad)Confirms presence of alcohol and secondary amine
FTIR (ATR) C=C Aromatic Stretch1590, 1495 cm −1 Confirms the aromatic benzene ring
FTIR (ATR) C-O Stretch1030 cm −1 Confirms the primary alcohol C-O bond
FTIR (ATR) C-S-C Stretch~750 cm −1 Confirms the thioether linkage in the thiazine ring

References

  • Title: Synthesis, Characterization and Evaluation of Antioxidant Activity of Some New Benzothiazine Derivatives Source: researchgate.net URL: [1]

  • Title: Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects Source: biomedgrid.com URL: [2]

  • Title: A New Insight in the Biosynthesis of Pheomelanins: Characterization of a Labile 1,4-Benzothiazine Intermediate Source: acs.org URL: [4]

  • Title: 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol Source: chemicalbook.com URL: [3]

Sources

Method

Application Notes &amp; Protocols: 3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol in Drug Synthesis

Introduction: The Strategic Importance of the Benzothiazine Scaffold The 1,4-benzothiazine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Benzothiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds.[1][2][3] Its unique structural and electronic properties, conferred by the embedded sulfur and nitrogen heteroatoms, allow for a three-dimensional arrangement that can effectively interact with various biological targets. This has led to the development of drugs with activities spanning antibacterial, antihypertensive, anti-inflammatory, and central nervous system-modulating effects.[2][4]

Within this class of compounds, 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol emerges as a particularly valuable intermediate. The primary alcohol functionality at the 6-position provides a versatile handle for synthetic elaboration, enabling the introduction of diverse pharmacophores and modifying groups to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the final drug candidate. This document serves as a comprehensive guide for researchers, outlining the synthesis, characterization, and strategic application of this key intermediate in drug discovery and development.

Physicochemical Properties and Handling

While specific experimental data for 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol is not extensively documented in publicly available literature, its properties can be inferred from related benzoxazine and benzothiazine structures.

PropertyPredicted ValueNotes
Molecular FormulaC₉H₁₁NOS
Molecular Weight181.25 g/mol
AppearanceExpected to be a solid at room temperatureBased on similar structures
SolubilityLikely soluble in common organic solvents like THF, DCM, and alcohols.
StabilityStable under standard laboratory conditions. Avoid strong oxidizing agents.

Safety Precautions: As with all benzothiazine derivatives, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[5] Work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for the specific precursor, methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, for detailed handling and disposal information.

Synthetic Protocol: From Ester to Key Intermediate

The most direct and reliable route to 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol involves the reduction of its corresponding ester precursor, methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. This two-step process begins with the synthesis of the benzothiazinone ring system, followed by the reduction of both the ester and the amide carbonyl.

Workflow for the Synthesis of 3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol

G cluster_0 Step 1: Benzothiazine Ring Formation cluster_1 Step 2: Reduction A 2-Aminothiophenol C Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Methyl 2-bromo-4-(bromomethyl)benzoate B->C D Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate F 3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol D->F Anhydrous THF 0°C to rt E Reducing Agent (e.g., LiAlH4) E->F G cluster_0 Activation of the Alcohol cluster_1 Nucleophilic Substitution A 3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol C Activated Intermediate (e.g., Mesylate, Tosylate) A->C Base (e.g., Et3N) DCM, 0°C B Activating Agent (e.g., MsCl, TsCl) B->C D Activated Intermediate F Final Levcromakalim Analog D->F Strong Base (e.g., NaH) Anhydrous THF E Nucleophile (e.g., Pyrrolidin-2-one anion) E->F

Sources

Application

Application Note: Comprehensive Profiling of Antioxidant Activity in Benzothiazine Analogs

Introduction & Scientific Rationale Benzothiazine analogs—most notably 1,2-benzothiazines and 4H-1,4-benzothiazines—represent a privileged class of heterocyclic pharmacophores. While historically recognized for their pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzothiazine analogs—most notably 1,2-benzothiazines and 4H-1,4-benzothiazines—represent a privileged class of heterocyclic pharmacophores. While historically recognized for their potent anti-inflammatory and antihyperlipidemic properties, these scaffolds exhibit profound, intrinsic antioxidant capabilities[1]. The core N-C-S linkage, combined with tunable substitutions (e.g., hydroxyl, amino, or sulfone groups), allows these molecules to effectively quench reactive oxygen species (ROS) and prevent oxidative tissue damage[2].

As drug development increasingly focuses on multi-target directed ligands (MTDLs), accurately quantifying the antioxidant capacity of novel benzothiazine derivatives is critical. This guide provides a self-validating, multi-assay framework designed to evaluate both the chemical kinetics of radical scavenging and the biological relevance of membrane protection.

Mechanistic Causality: Assay Selection

To rigorously validate the antioxidant capacity of a novel benzothiazine analog, relying on a single assay is scientifically insufficient. Antioxidants neutralize radicals primarily via two distinct thermodynamic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • DPPH Assay (HAT/SET Hybrid): DPPH• is a stable, nitrogen-centered radical. Due to its significant steric hindrance, only benzothiazine analogs with highly accessible hydrogen donors (such as the N-H group in 4H-1,4-benzothiazines) can efficiently reduce it[3].

  • ABTS Assay (SET Dominant): The ABTS•+ radical cation is sterically less hindered and soluble in both aqueous and organic media. This makes it the superior choice for evaluating highly lipophilic benzothiazine derivatives that might precipitate or aggregate in pure DPPH assay conditions[4].

  • Lipid Peroxidation (LPO) Assay: Chemical assays do not always translate to biological efficacy. Because benzothiazines are highly lipophilic, they partition into phospholipid bilayers. The LPO assay evaluates their ability to protect these membranes from lipid peroxyl radicals, mimicking their physiological interaction with membrane-bound enzymes like COX[5].

Antioxidant_Mechanism BZT Benzothiazine Analog (N-H / S-R Donors) HAT Hydrogen Atom Transfer (HAT Pathway) BZT->HAT N-H Bond Cleavage SET Single Electron Transfer (SET Pathway) BZT->SET Electron Donation ROS Reactive Radicals (DPPH•, ABTS•+, LPO•) ROS->HAT Scavenged ROS->SET Reduced STABLE_RAD Resonance-Stabilized Benzothiazine Radical HAT->STABLE_RAD NEUTRAL Neutralized Non-Toxic Species HAT->NEUTRAL SET->STABLE_RAD SET->NEUTRAL

Mechanistic pathways of ROS neutralization by benzothiazine analogs via HAT and SET.

Experimental Protocols

Critical Note on Self-Validation: All protocols below incorporate internal blanks and positive controls. This ensures that any observed drop in absorbance is due to true radical scavenging, rather than solvent effects, compound precipitation, or intrinsic absorbance of the benzothiazine core.

Protocol A: DPPH Radical Scavenging Assay

Principle: Reduction of the deep violet DPPH radical to the pale yellow DPPH-H derivative by an antioxidant, measured at 517 nm.

  • Reagent Preparation: Prepare a 0.1 mM DPPH stock solution in HPLC-grade methanol. Protect the flask with aluminum foil, as DPPH is highly light-sensitive.

  • Sample Dilution: Dissolve the benzothiazine analog in DMSO to create a 10 mM stock. Dilute serially in methanol to achieve final well concentrations (e.g., 10, 25, 50, 100, 200 µM). Causality Check: Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced radical quenching.

  • Reaction Setup (96-well plate):

    • Sample Wells: 100 µL sample + 100 µL DPPH solution.

    • Blank Wells: 100 µL sample + 100 µL methanol (Corrects for the intrinsic color of the benzothiazine).

    • Control Wells: 100 µL methanol + 100 µL DPPH solution (Establishes maximum radical absorbance).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Benzothiazine kinetics typically plateau at this timepoint[4].

  • Data Acquisition: Read absorbance at 517 nm using a microplate reader. Calculate % Inhibition: % Inhibition =[(A_control - (A_sample - A_blank)) / A_control] × 100

Protocol B: ABTS Radical Cation Decolorization Assay

Principle: Measures the reduction of the blue/green ABTS•+ radical cation back to its colorless neutral form, measured at 734 nm.

  • Radical Generation: Mix equal volumes of 7 mM aqueous ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours[4].

  • Standardization: Dilute the mature ABTS•+ solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches exactly 0.70 ± 0.02. Causality Check: This step is mandatory to standardize the initial radical concentration across different experimental days, ensuring reproducible IC50 calculations.

  • Reaction Setup: Add 10 µL of the benzothiazine sample to 990 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for exactly 6 minutes at 30°C. SET reactions are extremely rapid; a 6-minute window accurately captures the thermodynamic endpoint without allowing secondary degradation reactions[4].

  • Data Acquisition: Read absorbance at 734 nm and calculate % inhibition using the formula from Protocol A.

Protocol C: Microsomal Lipid Peroxidation (LPO) Inhibition

Principle: Evaluates the compound's ability to protect biological lipid bilayers from oxidative degradation by quantifying malondialdehyde (MDA) formation via the TBARS assay.

  • Microsome Preparation: Suspend rat liver microsomes (or commercially available pooled microsomes) in 0.1 M Tris-HCl buffer (pH 7.4) to a final concentration of 1 mg protein/mL.

  • Induction: Induce lipid peroxidation by adding 10 µM FeSO₄ and 0.1 mM ascorbic acid to the suspension containing varying concentrations of the benzothiazine analog.

  • Incubation: Incubate the mixture at 37°C for 60 minutes to simulate physiological conditions.

  • Termination: Stop the reaction by adding 20% trichloroacetic acid (TCA) to precipitate proteins, followed by 0.67% thiobarbituric acid (TBA). Boil the mixture for 15 minutes to form the MDA-TBA adduct.

  • Data Acquisition: Centrifuge at 3000 rpm for 10 minutes. Measure the absorbance of the pink supernatant at 532 nm[6].

Data Presentation & Benchmarking

When analyzing newly synthesized benzothiazine analogs, it is crucial to benchmark their IC50 values against established clinical and chemical standards. Below is a representative data matrix demonstrating typical activity profiles for various benzothiazine scaffolds based on literature standards[6],[7].

Compound / Scaffold ClassDPPH IC50 (µM)ABTS IC50 (µM)LPO IC50 (µM)Mechanistic & Structural Notes
1,4-Benzothiazine (Unsubstituted) 85.4 ± 3.272.1 ± 2.8120.5 ± 5.4Baseline HAT/SET activity.
2-Hydroxy-1,4-benzothiazine 42.1 ± 1.535.0 ± 1.239.0 ± 2.1Enhanced HAT capability via the -OH group[7].
Quinolinobenzothiazinones 32.5 ± 2.028.4 ± 1.515.2 ± 1.1Extended conjugation stabilizes the resulting radical[6].
Trolox (Positive Control) 25.0 ± 1.118.5 ± 0.925.0 ± 1.5Water-soluble Vitamin E analog; standard for SET/HAT.
Probucol (Clinical Standard) >500>500>1000Highly lipophilic; poor in vitro SET but clinically active[7].

Note: Specific benzothiazine derivatives have demonstrated potent LPO inhibition with IC50 values as low as 39 µM, significantly outperforming standard lipophilic antioxidants like probucol in vitro[7].

References[5] Title: Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC

Source: nih.gov URL: 2] Title: Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives Source: derpharmachemica.com URL: 3] Title: Synthesis, Characterization and Pharmacological Importance of Novel 4H-1,4-Benzothiazines and their Sulfone Analogues Source: researchgate.net URL: 4] Title: Synthesis and Biological Evaluation of New 1,4-Thiazine Containing Heterocyclic Compounds Source: yu.edu.jo URL: 6] Title: Synthesis and antioxidant activity of quinolinobenzothiazinones - PubMed Source: nih.gov URL: 7] Title: Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents | Journal of Medicinal Chemistry Source: acs.org URL: 1] Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: cbijournal.com URL:

Sources

Method

In vitro testing of 1,4-benzothiazines as anti-inflammatory agents

Application Note: In Vitro Evaluation of 1,4-Benzothiazines as Anti-Inflammatory Agents Executive Summary & Target Biology 1,4-Benzothiazines are a highly versatile class of heterocyclic compounds characterized by a benz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 1,4-Benzothiazines as Anti-Inflammatory Agents

Executive Summary & Target Biology

1,4-Benzothiazines are a highly versatile class of heterocyclic compounds characterized by a benzene ring fused to a six-membered 1,4-thiazine ring. Inspired by naturally occurring pheomelanin pigments, the unique spatial arrangement of nitrogen and sulfur within this scaffold confers potent biological properties, particularly in modulating inflammatory cascades[1].

In drug development, evaluating the anti-inflammatory efficacy of 1,4-benzothiazines requires a bifurcated approach. These compounds frequently exhibit a dual mechanism of action : they can directly inhibit the catalytic activity of pro-inflammatory enzymes (such as Cyclooxygenases [COX] and Lipoxygenases [LOX]) while simultaneously suppressing the transcription of inflammatory mediators (like Nitric Oxide [NO] and cytokines) via the NF-κB signaling pathway[2][3].

To capture this complexity, this guide outlines a self-validating in vitro testing matrix. By pairing cell-free enzymatic assays with cell-based macrophage models, researchers can definitively separate direct target engagement from upstream transcriptional regulation.

Mechanistic Pathway & Assay Intervention Points

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB Kinase Cascade GeneExp iNOS / COX-2 Expression NFKB->GeneExp Transcription Inflammation Pro-inflammatory Mediators (NO, PGE2, Cytokines) GeneExp->Inflammation Synthesis Enzymes Active COX/LOX Enzymes Enzymes->Inflammation Catalysis BZT 1,4-Benzothiazines BZT->NFKB Transcriptional Inhibition BZT->Enzymes Direct Enzymatic Inhibition

Mechanistic pathways of 1,4-benzothiazines in inhibiting inflammatory mediators.

Protocol A: Cell-Free COX and LOX Inhibition Assays

Causality & Rationale: Before testing in live cells, it is critical to determine if the 1,4-benzothiazine derivative acts as a direct orthosteric or allosteric inhibitor of arachidonic acid metabolism. Cell-free assays isolate the enzymes (COX-1, COX-2, and 15-LOX), eliminating variables like membrane permeability and cellular metabolism[2][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 8.0, containing hematin for COX assays). Reconstitute recombinant human COX-2 or 15-LOX enzymes on ice.

  • Compound Dilution: Prepare a 10-point serial dilution of the 1,4-benzothiazine test compounds in DMSO. Critical Step: Ensure the final DMSO concentration in the reaction well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 µL of the test compound to 80 µL of the enzyme solution in a 96-well black plate. Incubate at 25°C for 10 minutes. Causality: This allows the compound to achieve binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the specific fluorogenic substrate (e.g., arachidonic acid combined with an electron mediator like ADHP for COX).

  • Kinetic Measurement: Immediately read fluorescence (Ex/Em = 535/587 nm for COX; 500/536 nm for LOX) in kinetic mode every 30 seconds for 15 minutes.

  • Data Processing: Calculate the initial reaction velocity (slope of the linear phase) and determine the IC50 using non-linear regression.

Protocol B: Macrophage-Based Nitric Oxide (NO) & Cytokine Suppression

Causality & Rationale: RAW 264.7 murine macrophages are the gold standard for cell-based inflammatory screening. Upon stimulation with bacterial lipopolysaccharide (LPS), they robustly upregulate inducible nitric oxide synthase (iNOS) and secrete cytokines. Because NO is a highly volatile free radical, the Griess reaction is used to measure its stable degradation product, nitrite (NO₂⁻)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 × 10⁴ cells/well in a 96-well culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. Causality: Allows cells to adhere and recover from the mechanical stress of passaging, restoring basal receptor expression.

  • Compound Pre-treatment: Aspirate media and add fresh media containing the 1,4-benzothiazine derivatives (0.1 µM to 50 µM). Incubate for 1 hour. Causality: Pre-treatment establishes an intracellular drug concentration, ensuring the compound is positioned to block the rapid kinase cascades triggered by subsequent LPS binding.

  • LPS Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (DMSO only)[4].

  • Supernatant Harvest: Transfer 100 µL of the cell culture supernatant to a fresh 96-well plate. Note: Reserve the original plate containing the cells for the orthogonal viability assay (Protocol C).

  • Griess Reaction: Add 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant[4]. Incubate for 15 minutes in the dark.

  • Absorbance Reading: Measure absorbance at 540 nm. Quantify nitrite concentrations against a sodium nitrite (NaNO₂) standard curve.

  • Cytokine ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 levels using standard colorimetric sandwich ELISA kits, reading absorbance at 450 nm[5].

Protocol C: The Self-Validating Step (Cytotoxicity Profiling)

Causality & Rationale: A major trap in anti-inflammatory drug discovery is mistaking cytotoxicity for efficacy. If a 1,4-benzothiazine derivative kills the macrophages, NO and cytokine production will naturally plummet, yielding a false positive. A protocol is only trustworthy if it is self-validating; therefore, NO inhibition must be mathematically normalized against cell viability[5].

Step-by-Step Methodology:

  • MTT Addition: To the original plate containing the adherent RAW 264.7 cells (from Protocol B, Step 4), add 10 µL of MTT reagent (5 mg/mL in PBS) to the remaining 100 µL of media.

  • Incubation: Incubate for 2–4 hours at 37°C until purple formazan crystals form in metabolically active cells.

  • Solubilization: Add 100 µL of SDS-HCl solubilization solution or DMSO to dissolve the crystals.

  • Validation Metric: Measure absorbance at 570 nm. If cell viability drops below 80% at a given concentration, the NO/cytokine inhibition data at that concentration must be discarded as an artifact of toxicity.

Quantitative Data Interpretation

When evaluating 1,4-benzothiazines, data should be synthesized to highlight selectivity (e.g., COX-2 over COX-1) and the therapeutic window (efficacy vs. toxicity). Below is a representative data structure for evaluating lead candidates[3].

Table 1: Representative In Vitro Inhibitory Profiles of 1,4-Benzothiazine Derivatives

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)15-LOX IC₅₀ (µM)RAW 264.7 NO Inhibition IC₅₀ (µM)Cell Viability at 50 µM (%)
1,4-Benzothiazine (Unsubstituted) >50.018.422.115.394%
N-Alkyl-1,4-Benzothiazine 45.24.112.56.891%
Halogenated-1,4-Benzothiazine >50.01.23.42.588%
Celecoxib (Positive Control) >50.00.04N/A8.195%
Zileuton (Positive Control) N/AN/A0.8N/A98%

Data Interpretation Note: Halogenated derivatives often show superior COX-2 and 15-LOX dual inhibition, translating to potent downstream NO suppression without compromising macrophage viability, making them ideal candidates for advanced in vivo models.

References

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. MDPI.
  • Computational Analysis of LOX1 Inhibition Identifies Descriptors Responsible for Binding Selectivity. ACS Omega.
  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
  • In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells. PMC.

Sources

Application

Application Notes and Protocols: High-Throughput Screening for Novel 1,4-Benzothiazine-Based Inhibitors

Abstract The 1,4-benzothiazine scaffold is a privileged heterocyclic motif with demonstrated efficacy across a range of therapeutic areas, including oncology and inflammatory diseases. Its structural versatility makes it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif with demonstrated efficacy across a range of therapeutic areas, including oncology and inflammatory diseases. Its structural versatility makes it an attractive starting point for the discovery of novel, potent, and selective modulators of key biological targets. This guide provides a comprehensive framework for establishing a high-throughput screening (HTS) campaign designed to identify and validate novel 1,4-benzothiazine-based inhibitors. We detail field-proven protocols for a primary biochemical screen targeting Cyclooxygenase-2 (COX-2), a critical enzyme in inflammation and cancer, followed by a secondary cell-based assay to confirm activity in a physiologically relevant context by monitoring STAT3 phosphorylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HTS for the discovery of next-generation therapeutics.

Introduction: The Therapeutic Promise of 1,4-Benzothiazines

1,4-Benzothiazine and its derivatives constitute a vital class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The structural flexibility of this scaffold allows for diverse biological activities, and derivatives have been developed as anti-inflammatory, anti-cancer, and anti-microbial agents.[3][4][5] Notably, certain 1,4-benzothiazine analogs have been shown to exert their anti-cancer effects by modulating critical signaling pathways, such as the COX-2 and JAK/STAT pathways.[6]

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the formation of pro-inflammatory prostanoids.[7] Its overexpression is a hallmark of many inflammatory disorders and is implicated in the progression of various cancers.[8] The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is another crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, playing a key role in cell proliferation, differentiation, and apoptosis.[9][10] The aberrant activation of this pathway, particularly of STAT3, is frequently observed in cancer.

Given this context, a high-throughput screening campaign targeting these pathways is a logical and promising strategy to identify novel 1,4-benzothiazine-based drug candidates.[11][12][13]

The HTS Campaign: A Dual-Assay Strategy

A successful HTS campaign requires a robust and reproducible primary assay that can be run at scale, complemented by a more physiologically relevant secondary assay to validate initial hits.[1][3] This dual-assay approach minimizes the risk of pursuing false positives and ensures that resources are focused on compounds with genuine biological activity.[2][14]

Our proposed strategy involves:

  • Primary Biochemical Screen: A fluorometric, cell-free assay to identify direct inhibitors of recombinant human COX-2. This format offers high throughput, sensitivity, and a controlled environment to study direct target engagement.[15]

  • Secondary Cell-Based Screen: A cell-based immunoassay to measure the phosphorylation of STAT3 in a relevant human cancer cell line. This assay confirms that the inhibitory activity observed in the primary screen translates to a cellular context and affects the intended downstream signaling pathway.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Progression Compound_Library 1,4-Benzothiazine Library (~10,000 Compounds) Primary_Assay Primary HTS: Biochemical COX-2 Inhibition Assay (Fluorometric, 384-well) Compound_Library->Primary_Assay 10 µM Single-Point Screen Data_Analysis_1 Data Analysis: - Z'-Factor Calculation - % Inhibition - Hit Selection (e.g., >50% Inh.) Primary_Assay->Data_Analysis_1 Dose_Response Dose-Response Testing (IC50 Determination) Data_Analysis_1->Dose_Response ~200-300 Primary Hits Secondary_Assay Secondary Screen: Cell-Based STAT3 Phosphorylation Assay (HTRF, 384-well) Dose_Response->Secondary_Assay Confirmed Hits Counter_Screen Counter-Screens: - Assay Interference - Cytotoxicity Secondary_Assay->Counter_Screen Data_Analysis_2 Data Analysis: - IC50 Curve Fitting - Selectivity Assessment Counter_Screen->Data_Analysis_2 SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis_2->SAR ~10-20 Validated Hits Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-throughput screening cascade for 1,4-benzothiazine inhibitors.

Primary Screening Protocol: Biochemical COX-2 Inhibition Assay

This protocol is adapted from commercially available fluorometric COX-2 inhibitor screening kits and is optimized for a 384-well plate format.[7][16][17] The assay measures the activity of COX-2 via the fluorometric detection of Prostaglandin G2, an intermediate product.

3.1. Materials and Reagents
  • Enzyme: Human Recombinant COX-2

  • Substrate: Arachidonic Acid

  • Detection: COX Probe (e.g., OxiRed™)

  • Buffer: COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactor: Heme

  • Positive Control: Celecoxib (a known COX-2 inhibitor)

  • Plates: 384-well solid white, flat-bottom plates

  • Compound Library: 1,4-benzothiazine derivatives dissolved in 100% DMSO

3.2. Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each 1,4-benzothiazine compound in DMSO. Create an intermediate plate by diluting these stocks to 100 µM in COX Assay Buffer (final assay concentration will be 10 µM, final DMSO concentration will be 1%).

    • Reconstitute human recombinant COX-2 enzyme in assay buffer and keep on ice.

    • Prepare the Reaction Mix for the number of wells required. For each well, combine:

      • 40 µL COX Assay Buffer

      • 0.5 µL COX Probe

      • 0.5 µL COX Cofactor

      • 1.0 µL COX-2 Enzyme

  • Assay Plate Setup:

    • Using an automated liquid handler, dispense reagents into a 384-well plate as follows:

      • Sample Wells: 5 µL of 100 µM compound solution.

      • Positive Control Wells: 5 µL of 100 µM Celecoxib.

      • Negative Control (Vehicle) Wells: 5 µL of assay buffer containing 1% DMSO.

    • Add 42 µL of the Reaction Mix to all wells.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiation and Measurement:

    • Prepare the Arachidonic Acid substrate solution according to the manufacturer's instructions.

    • Using a multi-channel pipette or automated dispenser, add 3 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately begin kinetic measurement of fluorescence on a plate reader (Excitation = 535 nm / Emission = 587 nm) at 25°C for 15-20 minutes, reading every 60 seconds.

3.3. Data Analysis and Quality Control
  • Assay Quality (Z'-Factor): The quality and suitability of the assay for HTS are determined by calculating the Z'-factor using the positive (Celecoxib) and negative (DMSO) controls.[18] A Z'-factor ≥ 0.5 is considered excellent for HTS.

    Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification:

    • Calculate the rate of reaction (slope) for each well from the kinetic data.

    • Calculate the percent inhibition for each test compound: % Inhibition = (1 - (Slope_sample / Slope_neg_control)) * 100

    • A common threshold for hit identification is a % inhibition value greater than 50% or three standard deviations above the mean of the negative controls.

Parameter Value Interpretation
Plate Format 384-wellHigh-density for increased throughput
Assay Volume 50 µLMinimized for cost-effectiveness
Compound Conc. 10 µMStandard for primary single-point screens
Z'-Factor > 0.5Indicates a robust and reliable assay
Hit Threshold > 50% InhibitionA stringent but common starting point
Secondary Screening Protocol: Cell-Based STAT3 Phosphorylation Assay

Hits from the primary screen are advanced to a secondary, cell-based assay to confirm their activity in a more complex biological system.[3][19] This protocol utilizes HTRF (Homogeneous Time-Resolved Fluorescence) technology to quantify the phosphorylation of STAT3 at Tyr705 in response to cytokine stimulation.[9][20]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Gene_Expression Target Gene Expression (Proliferation, Survival) Dimer->Gene_Expression Translocates & Activates Transcription Inhibitor 1,4-Benzothiazine Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK/STAT signaling pathway targeted by inhibitors.

4.1. Materials and Reagents
  • Cell Line: A human cancer cell line known to have an active JAK/STAT pathway (e.g., HT-29 colorectal cancer cells).

  • Stimulant: Interleukin-6 (IL-6) or another appropriate cytokine.

  • Detection: HTRF STAT3 Phospho (Tyr705) Assay Kit.

  • Culture Medium: Appropriate cell culture medium (e.g., McCoy's 5A) with FBS and antibiotics.

  • Plates: 384-well tissue culture-treated plates.

  • Confirmed Hits: 1,4-benzothiazine hits from the primary screen, prepared in a dose-response format.

4.2. Step-by-Step Protocol
  • Cell Plating:

    • Culture HT-29 cells to ~80% confluency.

    • Harvest cells and resuspend in serum-free medium.

    • Seed 20,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in serum-free medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation and Lysis:

    • Add IL-6 to all wells (except unstimulated controls) to a final concentration of 100 ng/mL.

    • Incubate for 30 minutes at 37°C.

    • Add the HTRF lysis buffer directly to the wells and incubate for 30 minutes at room temperature with gentle shaking.

  • HTRF Detection:

    • Add the pre-mixed HTRF detection antibodies (anti-STAT3-d2 and anti-pSTAT3-Eu3+ cryptate) to each well.

    • Incubate for 4 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

4.3. Data Analysis and Hit Validation
  • Calculate HTRF Ratio and % Inhibition:

    • HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

    • Calculate % inhibition relative to stimulated (positive) and unstimulated (negative) controls.

  • IC50 Determination: Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each validated hit.

  • Counter-Screens and Selectivity:

    • Cytotoxicity Assay: Perform a parallel assay (e.g., CellTiter-Glo®) to ensure the observed inhibition is not due to general cell death.

    • PAINS Filtering: Computationally flag compounds containing Pan-Assay Interference (PAINS) substructures, which are known to cause false positives.[21][22][23]

    • Orthogonal Assays: If possible, confirm target engagement using a different method, such as a thermal shift assay or Western blot.[2][24]

Parameter Validated Hit 1 Validated Hit 2 Validated Hit 3
Primary Screen (% Inh. @ 10µM) 85.2%78.9%91.5%
COX-2 IC50 (µM) 1.23.50.8
STAT3 Phos. IC50 (µM) 2.55.11.9
Cytotoxicity CC50 (µM) > 50> 5035.7
PAINS Flag NoNoNo
Progression Decision Proceed Proceed Deprioritize
Conclusion and Future Directions

The described dual-assay HTS workflow provides a robust and efficient platform for the discovery of novel 1,4-benzothiazine-based inhibitors targeting the COX-2 and JAK/STAT pathways. By integrating a high-throughput biochemical primary screen with a physiologically relevant cell-based secondary assay, this strategy ensures the confident identification of validated hits.[14][24] Compounds that demonstrate potent, on-target activity in both assays and are free from non-specific cytotoxicity or assay interference artifacts represent high-quality starting points for a hit-to-lead optimization campaign. Subsequent efforts will focus on elucidating the structure-activity relationship (SAR) to improve potency, selectivity, and drug-like properties, ultimately leading to the development of promising preclinical candidates.

References
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (2024). Bentham Science Publishers. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). Oncotarget. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). PubMed Central. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]

  • Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability. Bio-protocol. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). PubMed. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]

  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2011). ResearchGate. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PubMed Central. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Publications. [Link]

  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2011). PubMed. [Link]

  • High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry. (2023). PubMed. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen. [Link]

  • Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]

  • Hit Identification. Vipergen. [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. PubMed Central. [Link]

  • Hit Identification and Validation Services. Domainex. [Link]

  • HTS Data Analysis. chem IT Services. [Link]

  • A review on the pharmacological significance of 1, 4-benzothiazine derivatives. JETIR. [Link]

  • What's the Difference Between Biochemical and Cell-Based HTS Assays?. (2026). BellBrook Labs. [Link]

  • Novel 1,4-benzothazines obliterate COX-2 mediated JAK-2/STAT-3 signals with potential regulation of oxidative and metabolic stress during colorectal cancer. (2018). PubMed. [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. PubMed Central. [Link]

  • Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. (2011). PubMed. [Link]

  • High Throughput Screening Assays for NOD1 Inhibitors. NCBI. [Link]

  • High-throughput screening platform for small-molecules with anti-inflammatory potential. STAR-UBB Institute. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. [Link]

  • Data Analysis Approaches in High Throughput Screening. (2013). IntechOpen. [Link]

  • High-throughput thermofluor-based assays for inhibitor screening of STAT SH2 domains. ResearchGate. [Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024). Frontiers in Chemistry. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High Throughput Screening (HTS) Services. Evotec. [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. (2025). ACS Omega. [Link]

  • High Throughput Screening Instrumentation. Center for Innovative Drug Discovery. [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (2021). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to reduce side product formation in benzothiazine synthesis

Welcome to the Benzothiazine Synthesis Support Center . As researchers and drug development professionals, you know that synthesizing 1,4-benzothiazines—a privileged pharmacophore in medicinal chemistry—often presents si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiazine Synthesis Support Center . As researchers and drug development professionals, you know that synthesizing 1,4-benzothiazines—a privileged pharmacophore in medicinal chemistry—often presents significant chemoselectivity challenges.

This guide is designed to move beyond generic troubleshooting. Here, we dissect the mechanistic causality behind side product formation (such as disulfides and regioisomers), provide self-validating experimental protocols, and answer the most critical FAQs encountered at the bench.

Part 1: Mechanistic Causality of Side Product Formation

To eliminate side products, we must first understand the kinetic and thermodynamic pathways that generate them. The condensation of 2-aminothiophenol (2-ATP) with electrophiles (like α -haloketones or alkenes) is the most common synthetic route. However, the ambident nature of 2-ATP makes it highly susceptible to divergent pathways.

  • Oxidative Dimerization (Disulfide Formation): The thiol group (-SH) in 2-ATP is a soft, highly reactive nucleophile. Under basic conditions, it deprotonates to form a thiolate anion. In the presence of ambient oxygen, this thiolate undergoes rapid single-electron oxidation to a thiyl radical, which dimerizes to form 2,2'-dithiodianiline 1. This is the most frequent cause of low yields.

  • Regioisomerism & Competing Cyclization: Because 2-ATP contains both a soft nucleophile (-SH) and a hard nucleophile (-NH 2​ ), controlling the trajectory of the initial attack is difficult. During alkene sulfenoamination, this ambident reactivity can lead to a mixture of regioisomers or favor the formation of 5-membered benzothiazoles over the desired 6-membered 1,4-benzothiazines 2.

  • Stalled Intramolecular Cyclization: Even when S-alkylation is successful, the subsequent N-cyclization requires overcoming steric strain. If the electrophilicity of the adjacent carbon is insufficient, or if the Vilsmeier reagent stoichiometry is miscalculated, the reaction stalls at the uncyclized intermediate 3.

Pathway ATP 2-Aminothiophenol (2-ATP) Inter S-Alkylated Intermediate ATP->Inter Nucleophilic Attack (S) Disulfide 2,2'-Dithiodianiline (Disulfide Side Product) ATP->Disulfide Oxidation (O2/Base) Elec Electrophile (e.g., α-haloketone) Elec->Inter Product 1,4-Benzothiazine (Target) Inter->Product Cyclization (N) Regio Regioisomers / Benzothiazoles Inter->Regio Competing Cyclization

Mechanistic divergence in benzothiazine synthesis highlighting side product pathways.

Part 2: Protocol Optimization & Self-Validating Workflows

To combat these side reactions, we recommend adopting one of the following self-validating protocols based on your laboratory capabilities.

Protocol A: Suppressing Disulfide in Batch Synthesis (Hydrazine-Assisted)

If you are limited to batch chemistry, you must actively suppress the oxidation of 2-ATP. The addition of a catalytic reducing agent prevents the accumulation of 2,2'-dithiodianiline 1.

  • Step 1: Preparation: In a thoroughly degassed round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and your β -diketone/ α -haloketone (1.1 eq) in a deoxygenated solvent (e.g., DMF).

  • Step 2: Additive Injection: Add hydrazine hydrate (0.1 eq) to the mixture. This acts as an in situ reductant, immediately reducing any formed thiyl radicals back to the active thiol.

  • Step 3: Reaction: Heat the mixture or apply microwave irradiation (e.g., 80 °C for 2 hours) under an argon atmosphere.

  • Step 4: Self-Validation (Crucial): Run a TLC (Hexane:EtOAc 3:1) and an LC-MS aliquot. Validation condition: The reaction is successful if the LC-MS shows an absence of the m/z 248 peak (disulfide) and the TLC shows complete consumption of the highly UV-active 2-ATP spot.

Protocol B: Continuous Flow Synthesis for Regiocontrol

For advanced control over reactive intermediates, continuous flow chemistry physically segregates the nucleophile and electrophile until the exact moment of reaction, drastically reducing bulk side reactions like regioisomerization and over-oxidation [[4]]().

  • Step 1: Syringe Setup: Load Syringe 1 with a 0.1 M solution of your electrophile (e.g., (E)- β -chlorovinyl ketone) and NEt 3​ in 1,1,2-trichloroethane (TCE). Load Syringe 2 with a 0.1 M solution of your sulfur source. (Note: In optimized flow setups, you can actually use the 2,2'-dithiodianiline itself as the starting material, leveraging its ambivalent reactivity).

  • Step 2: Flow Parameters: Set the dual-syringe pump to a flow rate of 0.05 mL/min through a 6 mL reaction loop heated to 60 °C.

  • Step 3: Self-Validation: Monitor the output stream via inline IR or direct LC-MS injection. Validation condition: The steady-state output should yield a single peak corresponding to the cyclized 1,4-benzothiazine, with no uncyclized intermediate trailing.

Table 1: Quantitative Comparison of Solvents for Flow Synthesis Yields Data adapted from continuous flow optimization studies 4.

Reaction SolventFlow Rate (mL/min)Temperature (°C)Target Yield (%)Side Product Profile
Dichloromethane (DCM)0.056028%Moderate uncyclized intermediates
Acetonitrile (CH 3​ CN)0.056020%High regioisomer formation
1,2-Dichloroethane (DCE)0.056022%Incomplete conversion
1,1,2-Trichloroethane (TCE) 0.05 60 40% Clean conversion, minimal side products

Part 3: Troubleshooting FAQs

Q: My LC-MS shows a massive peak at m/z 248. What happened? A: You are looking at 2,2'-dithiodianiline, the oxidative dimer of 2-ATP. This occurs when your reaction is exposed to oxygen, especially in the presence of a base. Fix: Immediately switch to degassed solvents, run the reaction under argon, and consider adding catalytic hydrazine hydrate to reduce the disulfide back to the active thiol 1.

Q: I'm getting a mixture of regioisomers during alkene sulfenoamination. How do I control stereocenter formation? A: Alkene sulfenoamination is notoriously unselective under standard batch thermal conditions. To gain regiocontrol, implement iodide catalysis . Iodide acts to temporarily invert the polarity of the thiol functionality, directing the reaction through a highly controlled thiiranium intermediate, which forces regioselective and stereoselective cyclization 2.

Q: The S-alkylation is complete, but the ring won't close. I'm stuck with the intermediate. A: Intramolecular cyclization requires overcoming both steric strain and electronic barriers. If you are utilizing a Vilsmeier-Haack approach to close the ring, check your stoichiometry. An insufficient amount of the Vilsmeier reagent leads to incomplete conversion, while a large excess creates di-substituted side products [[3]](). Try increasing the reaction temperature to 60-80 °C or switching to a stronger acid catalyst (like TFA) to trigger the final N-cyclization.

Workflow Start Analyze Crude by LC-MS Check1 High Disulfide (m/z 248)? Start->Check1 Fix1 Degas Solvents & Add Hydrazine Hydrate Check1->Fix1 Yes Check2 Uncyclized Intermediate? Check1->Check2 No Fix2 Increase Temp / Optimize Acid Catalyst Check2->Fix2 Yes Check3 Regioisomers? Check2->Check3 No Fix3 Switch to Flow Chemistry or Iodide Catalysis Check3->Fix3 Yes

Decision tree for troubleshooting common side products in benzothiazine synthesis.

Part 4: References

  • [2] Catalytic Regio- And Stereoselective Alkene Sulfenoamination for 1,4-Benzothiazine Synthesis. Chemistry - A European Journal (PubMed). 2

  • [1] Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. 1

  • [3] 3,4-Dihydro-2h-1,4-benzothiazine-6-carbaldehyde Synthesis. Benchchem.3

  • [4] Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)- β -Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry. Organic Letters (ACS Publications). 4

Sources

Optimization

Catalyst selection for efficient N-aryl amination in benzothiazine synthesis

As a Senior Application Scientist, I have structured this technical guide to move beyond basic recipes. Successful N-aryl amination in benzothiazine synthesis—whether for intermolecular functionalization or intramolecula...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond basic recipes. Successful N-aryl amination in benzothiazine synthesis—whether for intermolecular functionalization or intramolecular ring closure—requires a deep understanding of organometallic causality. This center provides troubleshooting frameworks, theoretical FAQs, and self-validating protocols to ensure your catalytic cycles remain robust and reproducible.

Catalyst Selection Workflow

Workflow Step1 Substrate Evaluation: Benzothiazine Core Decision Reaction Mode? Step1->Decision PdRoute Palladium Catalysis (Buchwald-Hartwig) Decision->PdRoute Intermolecular (C-N Coupling) CuRoute Copper Catalysis (Ullmann-Type) Decision->CuRoute Intramolecular (Ring Closure) PdLigand Ligands: BrettPhos, RuPhos Base: KOtBu / Cs2CO3 PdRoute->PdLigand CuLigand Ligands: 1,10-Phenanthroline Base: K2CO3 CuRoute->CuLigand PdOutcome Intermolecular Coupling High Yield, Mild Conditions PdLigand->PdOutcome CuOutcome Intramolecular Cyclization Cost-Effective, Robust CuLigand->CuOutcome

Logical decision tree for selecting Pd vs. Cu catalysts in benzothiazine N-arylation.

Frequently Asked Questions (Theory & Causality)

Q: When should I choose Palladium over Copper for benzothiazine N-arylation? A: The choice is dictated by the reaction mode and substrate electronics. Palladium-catalyzed Buchwald-Hartwig amination is highly recommended for intermolecular functionalization, especially when coupling unactivated aryl chlorides or sterically hindered amines. Palladium lowers the activation energy for oxidative addition significantly better than Copper. Conversely, Copper-catalyzed Ullmann-type coupling is preferred for intramolecular ring closures (e.g., forming 3,4-dihydro-2H-benzo[b][1,4]thiazines from 2-(2-bromophenylthio)-ethanamines). In intramolecular systems, the entropic advantage of the pre-organized substrate compensates for Copper's lower catalytic activity, offering a highly cost-effective route 1[1].

Q: What is the mechanistic role of bulky ligands like BrettPhos or RuPhos? A: In Pd-catalyzed amination, off-target reactions (like β-hydride elimination) constantly compete with the desired C-N bond formation. Bulky biaryl phosphine ligands such as BrettPhos enforce a highly sterically demanding environment around the Pd center. This steric bulk accelerates the reductive elimination step—often the rate-limiting step in the catalytic cycle—forcing the metal to expel the product to relieve steric strain, thereby suppressing side reactions and driving the formation of the N-aryl benzothiazine 2[2].

Q: Why do we observe different chemoselectivity between Pd and Cu catalysts in polyfunctionalized substrates? A: Palladium catalysts typically favor the coupling of primary or secondary exocyclic amino groups due to the stable Pd(II)-amido intermediate formed prior to reductive elimination. Conversely, Copper catalysts selectively target the more acidic azole or ring nitrogen. This orthogonality allows for catalyst-controlled chemoselective arylation depending on which nitrogen atom in the benzothiazine scaffold you intend to functionalize 3[3].

Troubleshooting Guide

Issue 1: Incomplete Conversion & Formation of "Pd Black"
  • Symptom: The reaction stalls at <50% conversion, and a fine black precipitate is visible in the flask.

  • Root Cause: "Pd Black" indicates the irreversible aggregation of Pd(0) into inactive nanoparticles. This occurs when the oxidative addition step is too slow (e.g., using an unactivated aryl chloride without a sufficiently electron-rich ligand) or due to oxygen ingress which oxidizes and degrades the phosphine ligand.

  • Resolution:

    • Verify the inert atmosphere (Argon/N2) using rigorous Schlenk techniques.

    • Upgrade the ligand to a more electron-rich biaryl phosphine (e.g., switch from Xantphos to BrettPhos).

    • Ensure the base is fully soluble; switching from K₂CO₃ to KOtBu can improve the turnover rate.

Issue 2: Poor Yield in Intramolecular Copper-Catalyzed Ring Closure
  • Symptom: High levels of uncyclized 2-(2-bromophenylthio)-ethanamine precursor remain after 24 hours.

  • Root Cause: The Cu(I) active species is likely disproportionating to Cu(0) and Cu(II), or the reaction temperature is insufficient to overcome the high activation barrier of the Ullmann C-N coupling.

  • Resolution:

    • Introduce a bidentate nitrogen ligand (e.g., 1,10-phenanthroline) to stabilize the Cu(I) oxidation state.

    • Switch to a highly polar, coordinating solvent like DMF or DMSO and increase the temperature to 120 °C.

Quantitative Data Comparison

Catalyst SystemTypical LigandBaseSolventTemp (°C)Yield RangePrimary Application
Pd(OAc)₂ / Pd₂(dba)₃ BrettPhos, RuPhosKOtBu, Cs₂CO₃Dioxane, Toluene80–12070–95%Intermolecular functionalization, Aryl chlorides
CuI / Cu(OAc)₂ 1,10-PhenanthrolineK₂CO₃, Cs₂CO₃DMF, DMSO110–14060–85%Intramolecular ring closure, Aryl bromides/iodides

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Intermolecular)

This protocol includes a visual color-change checkpoint to confirm active catalyst generation, ensuring trustworthiness before committing to the full reaction time.2[2]

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the chloro-substituted benzothiazine (1.0 equiv), the corresponding aryl amine (1.2 equiv), and KOtBu (1.4 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%).

    • Causality Check: A 1:2 Pd-to-ligand ratio ensures complete coordination, preventing Pd aggregation into inactive Pd Black.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) and 4% v/v degassed water.

    • Self-Validating Checkpoint: Heat the solution briefly to 120 °C for 2 minutes. The mixture should transition from light yellow to dark red, and finally to dark green . This specific color evolution is a self-validating indicator of the active Pd(0)-ligand complex formation.

  • Reaction: Seal the tube and stir at 110 °C for 16-20 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Copper-Catalyzed Intramolecular Ullmann-Type Ring Closure

Designed for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazines from uncyclized precursors.1[1]

  • Preparation: To a reaction flask equipped with a magnetic stir bar, add the 2-(2-bromophenylthio)-ethanamine precursor (1.0 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

  • Ligand Addition: Add 1,10-phenanthroline (20 mol%).

    • Causality Check: The bidentate nitrogen ligand prevents the disproportionation of Cu(I) and increases its solubility in the organic phase, which is critical for overcoming the high activation barrier of aryl bromides.

  • Reaction: Add anhydrous DMF (0.5 M) under an argon atmosphere. Heat the mixture to 120 °C for 24 hours.

    • Self-Validating Checkpoint: Monitor via LC-MS; the disappearance of the brominated precursor mass [M+H] and appearance of the[M-HBr] cyclized mass confirms successful C-N bond formation.

  • Workup: Quench with aqueous ammonia to complex residual copper.

    • Self-Validating Checkpoint: The aqueous layer will turn deep blue, validating the sequestration of Cu ions as the [Cu(NH₃)₄]²⁺ complex and ensuring the organic product is metal-free. Extract with dichloromethane, dry over Na₂SO₄, and purify.

References

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook Source: ResearchGate URL
  • The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules Source: MDPI URL
  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles Source: MIT Open Access Articles URL
  • Benzothiazines in organic synthesis.

Sources

Troubleshooting

Technical Support Center: Greener 1,4-Benzothiazine Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Troubleshooting, Mechanistic Insights, and Validated Protocols for Alternative Solvent Systems Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Troubleshooting, Mechanistic Insights, and Validated Protocols for Alternative Solvent Systems

Welcome to the Technical Support Center for the green synthesis of 1,4-benzothiazine derivatives. 1,4-benzothiazines are vital pharmacophores found in antipsychotics, anti-inflammatory drugs, and anticancer agents. Transitioning away from toxic volatile organic solvents (VOCs) like DMF and toluene requires a deep understanding of alternative reaction environments. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, eco-friendly synthesis.

Mechanistic FAQs: Understanding the Green Transition

Q: Why transition from traditional VOCs to green alternatives for 1,4-benzothiazine synthesis? A: Traditional syntheses rely heavily on solvents like DMF, toluene, or DMSO, which pose severe environmental toxicity risks, complicate product purification due to high boiling points, and often require expensive metal catalysts. Green alternatives—such as PEG-200, aqueous micellar systems, and solvent-free conditions—eliminate VOC waste, simplify workup, and often enable metal-free cyclocondensation pathways (1)[1].

Q: How does PEG-200 function as both a solvent and a catalyst (solvocatalyst)? A: PEG-200 provides a homogenous, biocompatible medium that actively participates in the reaction mechanism. Its terminal hydroxyl groups form a hydrogen-bonding network with the carbonyl oxygen of the 1,3-dicarbonyl compound. This interaction increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amino group of 2-aminothiophenol without the need for external Lewis acids or transition metals (2)[2].

Q: Can water be used as a solvent for this highly hydrophobic reaction? A: Yes, but it requires physical or chemical assistance to overcome mass transfer limitations. This is typically achieved using micelle-driven synthesis (e.g., SDS or Triton-X surfactants) or by employing ultrasound irradiation with a green co-solvent like isopropyl alcohol (IPA) to force the hydrophobic substrates into close proximity, enabling yields exceeding 90% (3)[3].

Troubleshooting Guide: Resolving Benchtop Anomalies

Issue 1: The reaction stalls at ~50% conversion when using PEG-200.

  • Causality: The hydrogen-bonding activation network of PEG-200 is highly sensitive to thermal energy and steric hindrance. If the 1,3-dicarbonyl is bulky, standard room-temperature kinetics are insufficient to drive the subsequent intramolecular cyclization (C-S bond formation).

  • Resolution: Ensure the reaction is strictly maintained at 80 °C. For highly substituted dicarbonyls, extend the reaction time from 4 to 6 hours. Do not exceed 100 °C, as PEG-200 may begin to degrade or cause unwanted side reactions (2)[2].

Issue 2: Significant formation of 2,2'-dithiodianiline (disulfide) instead of the desired benzothiazine during solvent-free microwave synthesis.

  • Causality: In solvent-free conditions, localized superheating from microwave irradiation accelerates the oxidative dimerization of the 2-aminothiophenol precursor upon exposure to atmospheric oxygen, consuming the starting material before cross-coupling can occur.

  • Resolution: Add a catalytic amount of hydrazine hydrate to the solid mixture before irradiation. Hydrazine acts as a mild reducing agent, keeping the thiol in its active state and ensuring the oxidative cyclocondensation proceeds exclusively toward the 1,4-benzothiazine core (4)[4].

Issue 3: Difficulty isolating the product from Deep Eutectic Solvents (DES) or PEG matrices.

  • Causality: Both PEG-200 and most DES systems are highly viscous and completely miscible with water, while the target 1,4-benzothiazine is hydrophobic.

  • Resolution: Utilize a solvent-antisolvent precipitation technique. Quench the hot reaction mixture directly into ice-cold distilled water. The sudden polarity shift forces the hydrophobic product to crash out of the solution, leaving the catalyst/solvent matrix dissolved in the aqueous layer.

Quantitative Performance Matrix

The following table summarizes the performance of various green solvent systems for the synthesis of 1,4-benzothiazines, allowing for rapid protocol selection based on available lab infrastructure.

Solvent SystemCatalyst / AdditiveTemp (°C)TimeYield (%)Green Chemistry Profile
PEG-200 None (Solvocatalyst)804 h75–98High: Biodegradable, metal-free, recyclable[2]
Solvent-Free (MW) Hydrazine hydrate12515 min83–96Very High: Zero VOCs, high atom economy[4]
Water + Isopropanol None (Ultrasound)1001–2 h>90High: Aqueous medium, renewable[3]
Methanol None (Ultrasound)352–3 h80–85Moderate: VOC, but utilizes ultra-mild conditions[5]

Self-Validating Experimental Protocols

Protocol A: One-Pot Metal-Free Synthesis in PEG-200

Mechanistic Goal: Utilize hydrogen-bond activation to drive condensation without transition metals.

  • Initialization: Charge a 50 mL round-bottom flask with 2-aminothiophenol (1.0 mmol) and the selected 1,3-dicarbonyl compound (1.0 mmol).

  • Solvent Addition: Add 5.0 mL of PEG-200.

    • Self-Validation Check: The mixture should form a clear, homogenous solution within 2 minutes of stirring, confirming the excellent solubilizing power of the PEG matrix.

  • Thermal Activation: Stir the mixture at 80 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the distinct yellow spot of 2-aminothiophenol (Rf ~0.6) validates complete conversion.

  • Isolation: Cool the mixture to room temperature and pour it into 20 mL of ice-cold water.

    • Self-Validation Check: Immediate formation of a solid precipitate confirms successful phase separation from the water-soluble PEG-200.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from hot ethanol to yield the pure 1,4-benzothiazine derivative.

Protocol B: Solvent-Free Microwave-Assisted Synthesis

Mechanistic Goal: Maximize atom economy and minimize reaction time via direct energy transfer.

  • Preparation: Grind 2-aminothiophenol (1.0 mmol) and the 1,3-dicarbonyl (1.0 mmol) in an agate mortar to ensure intimate physical contact.

  • Additive Loading: Transfer the ground powder to a microwave-safe quartz vessel. Add 2 drops of DMF (acts strictly as a microwave energy transfer agent) and 1 drop of hydrazine hydrate (acts as a reducing agent to prevent disulfide formation).

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 125 °C (approx. 150 W) for 15 minutes.

    • Self-Validation Check: The reaction mass will change color (typically darkening) and solidify upon cooling, physically indicating successful cyclocondensation.

  • Extraction: Extract the solid mass with hot ethyl acetate, filter to remove any insoluble impurities, and concentrate under reduced pressure.

Pathway Visualization

Workflow Start Reactants: 2-Aminothiophenol + 1,3-Dicarbonyl PEG PEG-200 Medium (Solvocatalyst) Start->PEG MW Solvent-Free + Hydrazine Hydrate Start->MW Heat Thermal Activation (80°C, 4h) PEG->Heat Cyclize1 Condensation & Cyclization Heat->Cyclize1 Irrad Microwave Irradiation (15 min) MW->Irrad Cyclize2 Oxidative Cyclocondensation Irrad->Cyclize2 Product 1,4-Benzothiazine Derivatives Cyclize1->Product Cyclize2->Product

Green synthesis pathways for 1,4-benzothiazines comparing PEG-200 and solvent-free microwave methods.

References

  • Islam, A., Singha, R., & Ghosh, P. (2023). Polyethylene Glycol (PEG-200): An Efficient, Green and Biocompatible Reaction Medium for the Metal-Free Synthesis of Functionalized 1,4-Benzothiazines. ChemistrySelect.2

  • Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. 4

  • Kosmalski, T., et al. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI International Journal of Molecular Sciences. 3

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis. 1

Sources

Optimization

Managing long reaction times in multi-step benzothiazine synthesis

Technical Support Center: Troubleshooting Multi-Step Benzothiazine Synthesis Introduction Welcome to the Advanced Therapeutics Technical Support Center. As a Senior Application Scientist, I routinely assist drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Multi-Step Benzothiazine Synthesis

Introduction Welcome to the Advanced Therapeutics Technical Support Center. As a Senior Application Scientist, I routinely assist drug development professionals in overcoming kinetic and purification bottlenecks during the multi-step synthesis of 1,4-benzothiazines. These heterocycles are vital pharmacophores in anti-inflammatory, neuroprotective, and antihypertensive agents[1]. However, their traditional batch synthesis is frequently plagued by sluggish cyclocondensation, low catalyst turnover, and competing ambivalent reactivity that drastically extends reaction times.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating, technologically advanced protocols—specifically focusing on Microwave-Assisted Organic Synthesis (MAOS) and Continuous Flow Chemistry—to accelerate your workflows.

Diagnostic Workflow Before diving into specific protocols, use the decision matrix below to isolate the root cause of your prolonged reaction times.

G Start Prolonged Reaction Time in Benzothiazine Synthesis Step1 Is the bottleneck during cyclocondensation? Start->Step1 Step2 Are competing side reactions stalling the sequence? Step1->Step2 No Sol1 Implement MAOS (Microwave Irradiation) Step1->Sol1 Yes Sol2 Switch to Continuous Flow Microreactors Step2->Sol2 Yes Sol3 Optimize Catalyst (e.g., CuI, Graphene Oxide) Step2->Sol3 No

Diagnostic decision tree for resolving kinetic bottlenecks in benzothiazine synthesis.

Section 1: Overcoming Sluggish Cyclocondensation Kinetics

Q: My standard batch condensation between 2-aminobenzenethiols and 1,3-dicarbonyls takes over 12 hours and yields significant disulfide byproducts. How can I accelerate this?

A: The prolonged reaction time is a direct consequence of the poor nucleophilicity of the thiol/amine groups under standard thermal convection. In a slow batch reaction, oxidative dimerization (disulfide formation) outcompetes the desired cyclization.

Mechanistic Solution: Transitioning from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) directly couples electromagnetic energy with polar intermediates. This localized dielectric heating drastically lowers the activation energy barrier, shifting the kinetic equilibrium toward the cyclized 1,4-benzothiazine before dimerization can occur[2].

Protocol: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines Self-Validating System: The rapid disappearance of the disulfide S-S stretch (~500 cm⁻¹) in in-situ IR and the emergence of the cyclized product mass in LC-MS within 15 minutes validates the kinetic shift.

  • Preparation: In a microwave-safe quartz vessel, combine 2-amino-5-chlorophenyl disulfide (1.0 equiv) and ethyl acetylenecarboxylate (2.2 equiv)[2].

  • Catalyst & Solvent: Add 10 mol% Copper(I) Iodide (CuI) as the catalyst. Suspend the mixture in a polar aprotic solvent (e.g., DMF) to maximize microwave dielectric heating.

  • Irradiation: Seal the vessel and irradiate at 150 W, maintaining a strict internal temperature of 90–100 °C for 10–15 minutes.

  • Validation: Monitor via TLC. The reaction is deemed complete when the starting disulfide is fully consumed.

  • Workup: Quench the vessel with deionized water, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Section 2: Managing Ambivalent Reactivity in Multi-Step Sequences

Q: When scaling up the synthesis using (E)-β-chlorovinyl ketones, I get a complex mixture of intermediates and the reaction stalls. How do I force the reaction to completion?

A: (E)-β-chlorovinyl ketones and 2,2′-dithiodianilines exhibit ambivalent reactivity—meaning multiple nucleophilic and electrophilic sites are competing simultaneously. In a batch reactor, the prolonged residence time of these highly reactive intermediates leads to off-target oligomerization, which stalls the overall kinetic rate and complicates purification[3].

Mechanistic Solution: Implement Continuous Flow Chemistry. By confining the reactants in a diffusion-controlled microreactor, you physically segregate the reactive species and strictly control spatiotemporal parameters. This "point of reaction control" prevents the concurrent generation of conflicting chemical species, driving the reaction cleanly to the desired benzothiazine[3].

Protocol: Continuous Flow Synthesis of 1,4-Benzothiazines Self-Validating System: A steady-state output of the product stream with <5% variance in HPLC purity confirms successful diffusion control and elimination of ambivalent side reactions.

  • System Setup: Utilize a dual-syringe pump continuous flow system equipped with a 6 mL perfluoroalkoxy (PFA) reaction loop[3].

  • Reagent Preparation:

    • Syringe 1: Prepare a 0.1 M solution of (E)-β-chlorovinyl ketone and triethylamine (NEt₃) in 1,1,2-trichloroethane (TCE).

    • Syringe 2: Prepare a 0.1 M solution of 2,2′-dithiodianiline in TCE.

  • Flow Parameters: Set the flow rate to 0.05 mL/min for both syringes, achieving a precise residence time within the heated zone.

  • Thermal Control: Submerge the 6 mL reaction loop in a heated bath set to 60 °C. Apply a 5 psi Back Pressure Regulator (BPR) to stabilize the flow and prevent solvent outgassing[3].

  • Collection: Discard the first two reactor volumes to ensure steady-state equilibrium has been reached, then collect the product stream. Concentrate in vacuo to yield the functionalized 1,4-benzothiazine.

Section 3: Quantitative Performance Comparison

To justify the transition from traditional methods to advanced enabling technologies, review the empirical data below comparing batch, MAOS, and Flow methodologies for benzothiazine core synthesis.

Synthesis MethodologyTypical Reaction TimeAverage YieldKey Mechanistic AdvantagePrimary Limitation
Traditional Batch Heating 12 - 24 hours40 - 55%Simple setup; no specialized equipment required.Thermal degradation; high disulfide byproduct formation.
Microwave-Assisted (MAOS) 10 - 20 minutes70 - 85%Direct dielectric heating lowers activation energy rapidly.Difficult to scale up beyond gram quantities safely.
Continuous Flow Chemistry 2 - 4 hours (residence)66 - 72%Spatiotemporal segregation prevents ambivalent side reactions.Requires optimization of flow rates and BPR systems.

Section 4: Frequently Asked Questions (FAQs)

Q: Why use 1,1,2-trichloroethane (TCE) in flow chemistry instead of standard DCM? A: While dichloromethane (DCM) is a common solvent, its low boiling point (39.6 °C) severely limits the thermal window in flow systems, often requiring dangerously high pressures to maintain a liquid state. TCE allows for higher operational temperatures (up to 60 °C without extreme pressure) while maintaining excellent solubility for dithiodianilines, directly accelerating the kinetic rate[3].

Q: Can I use green catalysts to avoid heavy metal contamination in downstream drug development? A: Yes. If you are experiencing long reaction times due to catalyst poisoning with traditional transition metals, Graphene Oxide (GO) has emerged as an excellent, metal-free carbocatalyst for the benign synthesis of functionalized 1,4-benzothiazines. It provides a massive surface area for cyclocondensation and can be easily recovered via simple filtration, eliminating the need for complex metal scavenging steps[4].

References

  • Title: A Review on Synthesis of Benzothiazine Analogues Source: Research Journal of Pharmacy and Technology URL:

  • Title: Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry Source: Organic Letters (ACS Publications) URL:

  • Title: A Synthesis of 4H-1, 4-Benzothiazines Source: ResearchGate URL:

  • Title: Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook Source: EurekaSelect URL:

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1,4-Benzothiazine vs 1,2-Benzothiazine Scaffolds in Drug Development

As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, selecting the correct heterocyclic scaffold is paramount. Benzothiazines—six-membered heterocyclic rings containing sulfur and nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, selecting the correct heterocyclic scaffold is paramount. Benzothiazines—six-membered heterocyclic rings containing sulfur and nitrogen fused to a benzene ring—are privileged pharmacophores. However, the positional isomerism of the heteroatoms (1,4- vs 1,2-configuration) fundamentally dictates the molecule's 3D topology, electronic distribution, and subsequent target engagement.

This guide provides an objective, data-driven comparison of 1,4-benzothiazine and 1,2-benzothiazine scaffolds, detailing their mechanistic divergence, bioactivity profiles, and the self-validating experimental protocols required for their evaluation.

Structural & Mechanistic Divergence

The bioactivity of benzothiazines is heavily governed by their spatial conformation.

1,4-Benzothiazines: In this isomer, the sulfur and nitrogen atoms are separated by two carbon atoms. This configuration induces a distinct "fold" along the nitrogen-sulfur axis, giving the molecule a butterfly-like 3D conformation[1]. This structural specificity makes 1,4-benzothiazines highly analogous to phenothiazines (classic antipsychotics), allowing them to seamlessly intercalate into G-protein-coupled receptors (GPCRs), calcium channels, and calmodulin binding sites[1][2].

1,2-Benzothiazines: Here, the sulfur and nitrogen atoms are adjacent. When oxidized to 1,2-benzothiazine 1,1-dioxides, the scaffold becomes relatively more planar and highly polarized. This structure acts as a potent transition-state mimic for arachidonic acid within the cyclooxygenase (COX) active site. Consequently, 1,2-benzothiazines form the core of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam and meloxicam[3][4].

MechanisticDivergence cluster_14 1,4-Benzothiazine Scaffold cluster_12 1,2-Benzothiazine Scaffold BT14 1,4-Benzothiazine Pheno N-S Axis Fold (Phenothiazine-like) BT14->Pheno Cancer Anti-proliferative (IL-8/COX-2) BT14->Cancer Ca Ca2+/Calmodulin Antagonism Pheno->Ca BT12 1,2-Benzothiazine Oxicam 1,1-dioxide (Oxicam-like) BT12->Oxicam Microbe Gram-positive Antimicrobial BT12->Microbe COX COX-1/2 & mPGES-1 Inhibition Oxicam->COX

Caption: Mechanistic divergence of benzothiazine isomers based on structural conformation.

Comparative Bioactivity Profiles

When optimizing a lead compound, understanding the baseline bioactivity of the parent scaffold prevents off-target toxicity and guides rational substituent design. The table below synthesizes quantitative data from recent pharmacological evaluations.

ScaffoldRepresentative DerivativePrimary Biological TargetValidated Bioactivity MetricRef
1,4-Benzothiazine Piperazinyl-1,4-benzothiazineCalcium Channels / CalmodulinModerate to potent antagonism; Antihypertensive efficacy in vivo.[5]
1,4-Benzothiazine Propyl 3-methyl-1,4-BTIL-8, IL-6, COX-2 (Lung Cancer)Binding affinity of -7.54 kcal/mol against IL-8; Downregulates pro-inflammatory genes.[6]
1,2-Benzothiazine Piroxicam / MeloxicamCOX-1 / COX-2 / mPGES-1IC50 in the low µM range; Potent in vivo analgesic effect at 100 µmol/kg.[4]
1,2-Benzothiazine 1,2-BT 1,1-dioxide derivativesGram-positive Bacteria (S. aureus, B. subtilis)MIC = 0.00975 – 600 µg/mL; Superior to standard povidone-iodine in specific assays.[3][7]

Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. This means integrating intrinsic controls that confirm both the chemical fidelity of the synthesis and the biological relevance of the screening assay.

ExperimentalWorkflow Start Precursor Selection ATP 2-Aminothiophenols Start->ATP Sacc Saccharin Derivatives Start->Sacc Syn14 Microwave-Assisted Condensation (Solvent-Free) ATP->Syn14 Syn12 Alkoxide Rearrangement (Base-Catalyzed) Sacc->Syn12 Val14 Patch-Clamp / Fura-2 Assay (Ca2+ Antagonism Validation) Syn14->Val14 Val12 Broth Microdilution / COX Assay (MIC & IC50 Validation) Syn12->Val12

Caption: Self-validating experimental workflows for benzothiazine synthesis and screening.

Protocol A: 1,4-Benzothiazine Synthesis & Calcium Antagonism Validation

Causality: Traditional reflux methods for 1,4-benzothiazines often yield oxidative side-products. Utilizing microwave irradiation under solvent-free conditions accelerates the oxidative condensation of 2-aminobenzenethiols, ensuring high atom economy and preserving the delicate N-S fold required for GPCR/ion channel interaction[2].

Step-by-Step Methodology:

  • Synthesis: Mix equimolar amounts of substituted 2-aminobenzenethiol and a β-diketone/β-ketoester in a quartz vessel. Add a catalytic amount of hydrazine hydrate and a drop of DMF as an energy transfer agent[2].

  • Microwave Irradiation: Subject the solvent-free mixture to domestic microwave irradiation (approx. 300-400W) in short bursts (30-second intervals) to prevent thermal degradation. Monitor completion via TLC.

  • Purification: Recrystallize the crude 4H-[1,4]-benzothiazine product from hot ethanol.

  • Self-Validating Bioassay (Fura-2 AM):

    • Load target cells (e.g., vascular smooth muscle cells) with the fluorescent calcium indicator Fura-2 AM.

    • Control System: Treat cells with Verapamil (positive control) and DMSO (vehicle negative control) to establish the dynamic range of the assay[5].

    • Introduce the synthesized 1,4-benzothiazine derivative and stimulate cells with KCl to induce depolarization. Measure the ratio of fluorescence emissions (340/380 nm) to quantify intracellular Ca2+ antagonism.

Protocol B: 1,2-Benzothiazine 1,1-Dioxide Synthesis & Antimicrobial Screening

Causality: To achieve the highly polarized 1,1-dioxide state necessary for COX inhibition and antimicrobial activity, synthesizing the scaffold via the alkoxide rearrangement of saccharin derivatives provides strict regiocontrol, avoiding the formation of unwanted 1,3-isomers[3].

Step-by-Step Methodology:

  • Synthesis: React sodium saccharin with methyl chloroacetate in DMF to yield methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate[3].

  • Alkoxide Rearrangement: Treat the intermediate with sodium methoxide in methanol. The base-catalyzed ring expansion (Gabriel-Colman rearrangement) selectively yields the 1,2-benzothiazine 1,1-dioxide core.

  • Derivatization: React the core with various alkyl halides or amines to generate a library of substituted derivatives.

  • Self-Validating Bioassay (Broth Microdilution):

    • Prepare serial dilutions of the 1,2-benzothiazine derivatives (ranging from 600 µg/mL down to 0.5 µg/mL) in 96-well plates containing Mueller-Hinton broth[3][7].

    • Control System: Include wells with Povidone-Iodine (positive antiseptic control) and pure DMSO (solvent control). Because DMSO possesses mild intrinsic antimicrobial activity, a compound is only validated as a "hit" if its Minimum Inhibitory Concentration (MIC) significantly outperforms the DMSO baseline[7].

    • Inoculate with S. aureus and B. subtilis. Incubate at 37°C for 24 hours and determine the MIC via optical density (OD600) readings.

Strategic Recommendations for Drug Developers

The choice between 1,4- and 1,2-benzothiazine scaffolds should be strictly dictated by the Target Product Profile (TPP):

  • Select 1,4-Benzothiazines when targeting central nervous system (CNS) disorders, cardiovascular diseases (via calcium channel blockade), or specific oncology pathways (IL-8/IL-6 downregulation) where a non-planar, 3D pharmacophore is required to navigate deep receptor pockets[5][6][8].

  • Select 1,2-Benzothiazines when developing anti-inflammatory agents, analgesics, or novel topical antiseptics targeting Gram-positive pathogens. Their planar, highly polarized 1,1-dioxide structure is perfectly suited for mimicking endogenous lipid transition states in enzyme active sites like COX and mPGES-1[4][7].

References

  • Synthesis and biological activities of 1,4-benzothiazine deriv
  • 1,4-Benzothiazines-A Biologically
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - researchg
  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - nih.gov
  • Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions - asianpubs.org
  • Synthesis and biological activities of new 1,4-benzothiazine deriv
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines - edgccjournal.org

Sources

Comparative

A Comparative Guide to 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol and Other Plasmodium falciparum Inhibitors

In the persistent global battle against malaria, the scientific community is in a continuous race to discover and develop novel therapeutics that can overcome the challenge of drug resistance in Plasmodium falciparum, th...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent global battle against malaria, the scientific community is in a continuous race to discover and develop novel therapeutics that can overcome the challenge of drug resistance in Plasmodium falciparum, the most lethal species of the malaria parasite.[1] This guide provides a comparative analysis of a promising class of compounds, the 3,4-dihydro-2H-1,4-benzothiazines, with a focus on the potential of molecules like 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol. While direct antiplasmodial data for this specific molecule is not extensively published, we will explore the activity of closely related benzothiazine derivatives as a basis for comparison against a spectrum of established and emerging P. falciparum inhibitors.

The urgency for new antimalarials is underscored by the parasite's ability to develop resistance to frontline treatments, including artemisinin-based combination therapies (ACTs).[1] This necessitates a diversified portfolio of drug candidates with novel mechanisms of action.

The Benzothiazine Scaffold: A Platform for Novel Antimalarials

The 3,4-dihydro-2H-1,4-benzothiazine core structure has emerged as a privileged scaffold in medicinal chemistry. Derivatives of this structure have shown potent and selective activity against P. falciparum, suggesting a high potential for this chemical class in antimalarial drug discovery.

One notable example is (R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxamide (ML276) , which has been identified as a submicromolar inhibitor of P. falciparum glucose-6-phosphate dehydrogenase (PfG6PD).[3][4] This enzyme is a critical component of the pentose phosphate pathway (PPP), which is essential for the parasite's anabolic needs and redox balance.[3][4] ML276 demonstrated selectivity for the parasite enzyme over the human isoform and exhibited micromolar potency against P. falciparum in culture.[3][4]

Another class of related compounds, 3,4-dihydro-2H,6H-pyrimido[1,2-c][1][5]benzothiazin-6-imine derivatives , has been identified as selective inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[6][7] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which the parasite relies on entirely for survival.[6] These findings highlight that the benzothiazine scaffold can be chemically modified to target different and essential parasitic metabolic pathways.

A Comparative Analysis of Antiplasmodial Mechanisms

To understand the potential of benzothiazine derivatives, it is crucial to compare their mechanisms of action with those of other P. falciparum inhibitors. The following table summarizes the targets and mechanisms of a selection of antimalarial agents.

Inhibitor Class/Compound Primary Target/Mechanism of Action Stage of Action Representative Compound(s)
Benzothiazine Derivatives Inhibition of PfG6PD (Pentose Phosphate Pathway) or PfDHODH (Pyrimidine Biosynthesis)[3][4][6][7]Asexual Blood StageML276, Pyrimido[1,2-c][1][5]benzothiazin-6-imines
Quinolines Inhibition of heme polymerase in the parasite's food vacuole, leading to toxic heme accumulation.[1][8]Asexual Blood StageChloroquine, Quinine, Mefloquine
Artemisinins Heme-mediated activation to produce cytotoxic radical species that damage parasite proteins.[1]Asexual Blood Stage (fast-acting)Artemisinin, Artesunate, Artemether
Antifolates Inhibition of dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) in the folate biosynthesis pathway.[1]Asexual Blood StagePyrimethamine, Sulfadoxine
Atovaquone Inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex, collapsing the mitochondrial membrane potential.[1]Asexual Blood Stage, Liver StageAtovaquone
Protein Synthesis Inhibitors Targeting the apicoplast 70S ribosome to inhibit protein synthesis.[1]Asexual Blood Stage (slow-acting)Doxycycline, Clindamycin
Novel Kinase Inhibitors Targeting essential parasite protein kinases like PfCLK3, involved in cell cycle regulation and RNA splicing.[9]Asexual Blood Stage(Various in development)
Glideosome Inhibitors Targeting components of the glideosome, such as myosin A (PfMyoA), which is essential for parasite motility and host cell invasion.[10]Merozoite InvasionKNX-002
PfGARP Inhibitors Targeting the P. falciparum Glutamic Acid-Rich Protein (PfGARP) on the parasite surface to induce apoptosis.[11]Asexual Blood Stage(Various in development)

Quantitative Comparison of In Vitro Efficacy and Selectivity

A critical aspect of drug development is to ensure that a compound is more toxic to the pathogen than to the host. This is quantified by the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against P. falciparum.[12][13] A higher SI value indicates greater selectivity.

The table below presents a comparative summary of the in vitro activity of various antimalarial compounds. It is important to note that IC50 and CC50 values can vary depending on the parasite strain and cell line used, as well as the specific assay conditions.[14]

Compound P. falciparum Strain IC50 (µM) Mammalian Cell Line CC50 (µM) Selectivity Index (SI)
ML276 (Benzothiazine derivative)W22.6[4]->50>19
Chloroquine 3D7 (sensitive)~0.015[15]HepG2>100>6600
Chloroquine W2 (resistant)~0.3[16]HepG2>100>333
Artesunate 3D7~0.005[17]HepG2>10>2000
Atovaquone 3D7~0.001---
Doxycycline 3D7~5.0---
Pyrimethamine 3D7~0.0005---

Experimental Protocols for Antimalarial Drug Screening

To ensure the reproducibility and validity of findings, standardized in vitro assays are essential. Below are detailed protocols for two key assays used in the primary screening of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay using SYBR Green I

This assay is a widely used method to determine the IC50 of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[2][5][18][19][20][21]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage, for example, by using a 5% D-sorbitol treatment.[2]

  • Plate Preparation: Prepare serial dilutions of the test compound and control drugs in complete culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and wells with a known antimalarial drug (positive control).[2]

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[2]

  • Incubation: Incubate the plate for 72 hours in a humidified incubator with the appropriate gas mixture.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer containing a 1:5000 dilution of the SYBR Green I stock to each well. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.[2]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[2]

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.[2]

In Vitro Cytotoxicity Assay using MTT

The MTT assay is a colorimetric method used to assess the cytotoxicity of a compound on mammalian cell lines, providing the CC50 value. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[22][23][24][25]

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplates

  • Spectrophotometer/ELISA reader (570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound and a known cytotoxic agent (positive control) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control).[23]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[26]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[22][23]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[22][23]

  • Data Analysis: Normalize the absorbance values to the untreated control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Visualizing Experimental and Biological Pathways

To further clarify the experimental workflow and the targeted biological pathways, the following diagrams are provided.

Antimalarial_Screening_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Compound Test Compound (e.g., Benzothiazine) SYBR_Assay SYBR Green I Assay (72h Incubation) Compound->SYBR_Assay MTT_Assay MTT Assay (48-72h Incubation) Compound->MTT_Assay P_falciparum P. falciparum Culture (Ring Stage) P_falciparum->SYBR_Assay Mammalian_Cells Mammalian Cell Line (e.g., HepG2) Mammalian_Cells->MTT_Assay IC50 IC50 Determination (Antiplasmodial Activity) SYBR_Assay->IC50 Fluorescence Measurement CC50 CC50 Determination (Cytotoxicity) MTT_Assay->CC50 Absorbance Measurement SI Selectivity Index (SI) Calculation (CC50/IC50) IC50->SI CC50->SI P_falciparum_Metabolic_Targets cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Pyrimidine Pyrimidine Biosynthesis G6P Glucose-6-Phosphate PfG6PD PfG6PD G6P->PfG6PD PPP_Product NADPH + Precursors (for Anabolism & Redox Balance) PfG6PD->PPP_Product DHO Dihydroorotate PfDHODH PfDHODH DHO->PfDHODH Orotate Orotate (for DNA/RNA Synthesis) PfDHODH->Orotate ML276 ML276 (Benzothiazine) ML276->PfG6PD Inhibits Pyrimido Pyrimido-benzothiazine -imine Derivatives Pyrimido->PfDHODH Inhibits

Sources

Validation

Comparing efficacy of different 1,4-benzothiazine derivatives as antibacterial agents

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the privileged heterocyclic structures, 1,4-benzothiazines ha...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the privileged heterocyclic structures, 1,4-benzothiazines have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial potential.[1][2] This guide provides a comprehensive comparison of the efficacy of different 1,4-benzothiazine derivatives as antibacterial agents, offering insights into their synthesis, mechanism of action, and a critical evaluation of their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial therapies.

Introduction to 1,4-Benzothiazines: A Scaffold of Interest

The 1,4-benzothiazine nucleus, a fusion of a benzene ring and a 1,4-thiazine ring, represents a versatile template for the design of new therapeutic agents.[2] Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with varying physicochemical properties and biological activities. The interest in this scaffold for antibacterial drug discovery is fueled by its demonstrated efficacy against a range of pathogenic bacteria, including drug-resistant strains.[3]

Comparative Antibacterial Efficacy: A Data-Driven Analysis

The antibacterial potency of 1,4-benzothiazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various 1,4-benzothiazine derivatives against clinically relevant Gram-positive and Gram-negative bacteria, as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,4-Benzothiazine Derivatives against Gram-Positive Bacteria

Derivative ClassSpecific Derivative/CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference
Bisamide Derivatives Compound 8bEPromising in vitro activityNot Reported[4][5]
Fluoro-substituted 7-fluoro-2H-1,4-benzothiazin-3(4H)-one (analogue 4j)2 - 8Not Reported[6]
Fluoro-substituted 7-fluoro-2H-1,4-benzothiazin-3(4H)-one (analogue 4l)2 - 8Not Reported[6]
Triazolylmethyl Derivatives Compound 8a31.2 (Acin ESBL)Not Reported[7]
Pyrazolo-1,2-benzothiazine Acetamides Compound 7h8 (Susceptible, MRSA, MDRSA)Not Reported[8]
Pyrazolo-1,2-benzothiazine Acetamides Compound 7b16 (Susceptible, MRSA, MDRSA)Not Reported[8]
General 1,4-Benzothiazines Various Derivatives16 - 6416 - 64[3]
Trichlorobenzothiazines Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylateNot Reported41-124[9]
Azo Pyrazolyl Derivatives 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazineConvincing activityConvincing activity[10][11]

Table 2: Minimum Inhibitory Concentration (MIC) of 1,4-Benzothiazine Derivatives against Gram-Negative Bacteria

Derivative ClassSpecific Derivative/CompoundEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
General 1,4-Benzothiazines Compound 1250125[12]
Triazolylmethyl Derivatives Compound 8aNot Reported31.2 (PA ATCC)[7]
General 1,4-Benzothiazines Various Derivatives16 - 6416 - 64[3]
Trichlorobenzothiazines Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate58-158Not Reported[9]

Analysis of Efficacy:

The compiled data reveals that certain classes of 1,4-benzothiazine derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria. The fluoro-substituted and pyrazolo-1,2-benzothiazine acetamide derivatives show notable efficacy against Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains, with MIC values in the low microgram per milliliter range.[6][8] This is a significant finding, as MRSA is a major cause of hospital-acquired infections.

The bisamide derivatives also show promise, particularly in their ability to inhibit biofilm formation in S. aureus, a critical factor in chronic and device-related infections.[4][5] While some derivatives demonstrate activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, the efficacy is generally lower compared to their activity against Gram-positive strains.[7][12] The presence of strong electron-withdrawing groups in the benzothiazine ring appears to contribute to significant antibacterial activity.[9]

Synthesis of Promising 1,4-Benzothiazine Derivatives

The synthesis of these derivatives often involves the condensation of 2-aminothiophenol with a suitable second component. The specific synthetic route dictates the final structure and, consequently, the biological activity.

General Synthesis of 1,4-Benzothiazines

A common method for the synthesis of the 1,4-benzothiazine core involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones or esters. This reaction proceeds through a Michael addition followed by an intramolecular cyclization.

cluster_synthesis General Synthesis of 1,4-Benzothiazines 2-Aminothiophenol 2-Aminothiophenol Michael_Addition Michael Addition 2-Aminothiophenol->Michael_Addition alpha-beta-Unsaturated Ketone/Ester alpha-beta-Unsaturated Ketone/Ester alpha-beta-Unsaturated Ketone/Ester->Michael_Addition Intramolecular_Cyclization Intramolecular Cyclization Michael_Addition->Intramolecular_Cyclization 1,4-Benzothiazine_Derivative 1,4-Benzothiazine_Derivative Intramolecular_Cyclization->1,4-Benzothiazine_Derivative

Caption: General synthetic pathway to 1,4-benzothiazine derivatives.

Synthesis of 1,4-Benzothiazine-3-one Containing Bisamide Derivatives

A novel class of 1,4-benzothiazine-based bisamide derivatives has been synthesized with the aim of targeting bacterial peptide deformylase (PDF).[4][5] The synthesis involves a multi-component reaction.

Experimental Protocol: Synthesis of Bisamide Derivatives

  • Dissolve the starting 1,4-benzothiazine carboxylic acid derivative in a suitable solvent.

  • Add the corresponding carboxylic acid derivative to the solution to form a suspension.

  • Cool the suspension to 5°C.

  • Add tert-butyl isocyanide to the cooled suspension.

  • Add the aldehyde derivative to the mixture.

  • Stir the reaction at room temperature overnight. Note: Certain aldehydes may require heating to 60°C for the reaction to complete.[4][5]

  • Workup: Evaporate the solvent to obtain a solid. Dissolve the solid in chloroform and wash with distilled water and brine solution.[4][5]

Mechanism of Action: Targeting Essential Bacterial Processes

A key to the successful development of new antibacterial agents is understanding their mechanism of action. For 1,4-benzothiazine derivatives, a primary target that has been identified is peptide deformylase (PDF) .

Inhibition of Peptide Deformylase (PDF)

PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized proteins.[13] This process is crucial for bacterial protein maturation and survival, making PDF an attractive target for antibacterial drugs. The absence of a similar essential pathway in eukaryotes offers a potential for selective toxicity.[13]

A new class of 1,4-benzothiazine-based bisamide derivatives has been specifically designed to inhibit bacterial PDF.[4][5] Molecular modeling studies have shown that these derivatives can fit into the active site of the enzyme, and in vitro bioactivity assessments have confirmed their inhibitory potential.[4][5]

cluster_moa Mechanism of Action: PDF Inhibition 1,4-Benzothiazine_Derivative 1,4-Benzothiazine_Derivative Binding Binding to Active Site 1,4-Benzothiazine_Derivative->Binding PDF_Enzyme PDF_Enzyme PDF_Enzyme->Binding Inhibition Inhibition of Deformylation Binding->Inhibition Protein_Maturation Inhibition of Protein Maturation Inhibition->Protein_Maturation Bacterial_Death Bacterial_Death Protein_Maturation->Bacterial_Death

Caption: Inhibition of peptide deformylase by 1,4-benzothiazine derivatives.

Safety and Toxicological Profile

While the antibacterial efficacy of 1,4-benzothiazine derivatives is promising, a thorough evaluation of their safety and toxicity is crucial for their development as therapeutic agents. Some studies have initiated the assessment of the cytotoxic effects of these compounds. For instance, certain derivatives have been evaluated for their impact on human cell lines, with some showing low to moderate cytotoxicity.[14] However, comprehensive toxicological data, including in vivo studies, is still limited for many of the reported derivatives. Further research is required to establish a clear safety profile and to determine the therapeutic index of these promising antibacterial candidates.

Conclusion and Future Directions

1,4-benzothiazine derivatives represent a valuable and versatile scaffold for the development of novel antibacterial agents. The available data clearly demonstrates their potential, particularly against challenging Gram-positive pathogens like MRSA. The identification of peptide deformylase as a key target provides a rational basis for further optimization of these compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substitutions on the benzothiazine core to enhance potency and broaden the antibacterial spectrum.

  • Mechanism of Action Studies: To identify other potential bacterial targets and to understand the mechanisms of resistance.

  • In-depth Toxicological Evaluation: To conduct comprehensive in vitro and in vivo studies to assess the safety profile of the most promising candidates.

  • Formulation and Drug Delivery: To develop suitable formulations to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of 1,4-benzothiazine derivatives in the fight against bacterial infections.

References

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  • Naithani, K., Das, A., Ushare, M., Nath, S., Biswas, A., Kundu, S., Ahmed, W., Mohan, C. G., & Bhowmik, S. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12. [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) in µg•mL -1 of the compounds 1,.... Retrieved March 7, 2026, from [Link]

  • Maccioni, E., Al-Harthy, N., Meleddu, R., Distinto, S., Corona, P., Deplano, A., ... & Cottiglia, F. (2012). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. Archiv der Pharmazie, 345(5), 393-403. [Link]

  • Naithani, K., Das, A., Ushare, M., Nath, S., Biswas, A., Kundu, S., Ahmed, W., Mohan, C. G., & Bhowmik, S. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12. [Link]

  • Gautam, D. C. (2016). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 233-236. [Link]

  • ResearchGate. (n.d.). MIC values of the four derivatives against the clinical sta- phylococcal isolates. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Peptide Deformylase Inhibitors. Retrieved March 7, 2026, from [Link]

  • Naithani, K., Das, A., Ushare, M., Nath, S., Biswas, A., Kundu, S., Ahmed, W., Mohan, C. G., & Bhowmik, S. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. ResearchGate. [Link]

  • Kumar, S., Sharma, A., & Kumar, R. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(12), 1029-1061. [Link]

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  • El-Sayed, W. M., Al-Omair, M. A., & Al-Turkistani, A. A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]

  • Stankova, I., Stoyanova, M., & Georgieva, M. (2020). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 25(11), 2641. [Link]

  • Wang, S., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Wang, J. (2023). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Yadav, M., Maheshwari, M., Vaishali, Kumar, A., & Pathak, D. (2009). Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. Journal of Pharmaceutical Research, 8(3), 142-145. [Link]

  • Saeed, A., Shaheen, F., & Channar, P. A. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 868. [Link]

  • Chda, A., Salgado-Zamora, H., Campos-Aldrete, M. E., & Varela-Hernández, J. J. (2018). Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Chemistry Central Journal, 12(1), 1-10. [Link]

  • Apfel, C., Banner, D., Bur, D., Dietz, M., Hubschwerlen, C., Locher, H., ... & Pirson, W. (2001). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Antimicrobial Agents and Chemotherapy, 45(4), 1058-1064. [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry, 4(3), 225-229. [Link]

  • Batool, S., Ayub, M., Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. M. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 348-357. [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ResearchGate. [Link]

  • Jain, R. K., & Vederas, J. C. (2005). Bacterial Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents. Current Medicinal Chemistry, 12(14), 1637-1650. [Link]

  • de Oliveira, A. C. S., de Almeida, A. C. G., de Lima, M. do C. A., & de Oliveira, A. P. (2020). Antibacterial activity of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against strains of Pseudomonas aeruginosa. Brazilian Journal of Biology, 82, e236400. [Link]

  • Khairnar, D. G., & Shinde, D. B. (2011). Synthesis of 1, 4 Benzothiazine Derivatives for Antimicrobial Activity. Asian Journal of Research in Chemistry, 4(9), 1435-1438. [Link]

  • Kling, A., Lukat, P., & Mittler, J. (2025). Enabling antibiotic research: towards selective peptide deformylase inhibitors. bioRxiv. [Link]

  • Amin, A. (2018). A review on the pharmacological significance of 1, 4-benzothiazine derivatives. Journal of emerging technologies and innovative research, 5(8), 654-659. [Link]

  • Kumar, A., Kumar, A., & Kumar, S. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Catalysts, 12(11), 1391. [Link]

  • Maheshwari, M., & Goyal, A. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 43-52. [Link]

  • Alaşalvar, C., & Capan, G. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Bioorganic & medicinal chemistry, 16(12), 6449-6457. [Link]

  • Khan, I., Zaib, S., Batool, S., Ashraf, M., Iftikhar, F., & Iqbal, J. (2024). Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii. Acta Tropica, 249, 107062. [Link]

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Comparative

Bridging the Gap: A Guide to Cross-Validating Molecular Docking with In Vitro Assays for Benzothiazine Drug Discovery

In the contemporary landscape of drug discovery, computational methods such as molecular docking are indispensable for the rapid and cost-effective screening of vast chemical libraries. However, the predictions of these...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery, computational methods such as molecular docking are indispensable for the rapid and cost-effective screening of vast chemical libraries. However, the predictions of these in silico models are just that—predictions. To transition from a promising computational hit to a viable drug candidate, rigorous experimental validation is paramount. This guide provides a comprehensive framework for the cross-validation of molecular docking results with robust in vitro assays, using the versatile benzothiazine scaffold as a case study. Benzothiazines are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring that the experimental design is not only technically sound but also logically cohesive.

The Synergy of Bits and Biology: Why Cross-Validation is Crucial

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The output, often a "docking score," estimates the binding affinity. While incredibly useful for initial screening, these scores are influenced by the scoring functions used, which are approximations of the complex biological reality.[4][5] They don't always perfectly correlate with experimental binding affinities (e.g., K_d, K_i, or IC50 values).[6] Therefore, in vitro assays are essential to:

  • Confirm Biological Activity: To verify that the computationally predicted interactions translate into a measurable biological effect.

  • Quantify Potency: To determine the concentration at which a compound elicits a specific effect, typically expressed as the half-maximal inhibitory concentration (IC50).[7]

  • Elucidate Mechanism of Action: To understand how the compound interacts with its target and the resulting downstream cellular effects.

  • Assess Selectivity and Off-Target Effects: To ensure the compound is acting on the intended target with minimal interaction with other biomolecules, which is crucial for minimizing potential side effects.[8]

The following workflow illustrates the iterative process of integrating computational and experimental approaches.

Caption: Workflow for an in vitro kinase inhibition assay.

B. Cell-Based Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [9]This is particularly relevant for screening potential anticancer agents. [10][11] Detailed Protocol for the MTT Assay:

  • Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). [10] * Cell culture medium and supplements.

    • Test benzothiazine compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). [12] * Solubilization solution (e.g., DMSO or a detergent-based solution). [12] * 96-well plates.

  • Procedure:

    • Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment. [13] 2. Compound Treatment: Treat the cells with various concentrations of the benzothiazine compounds for a specified period (e.g., 48 or 72 hours). [14]Include a vehicle control (DMSO) and an untreated control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [9][15] 4. Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals. [12] 5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. [13] 6. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. [7]

Part 3: The Moment of Truth - Correlating Docking and In Vitro Data

The ultimate goal is to establish a meaningful correlation between the computational predictions and the experimental results.

Data Presentation and Analysis

Summarize your data in a clear and concise table. This allows for a direct comparison of the docking scores and the experimentally determined IC50 values for each benzothiazine derivative.

Table 1: Example Data for Cross-Validation of Benzothiazine Derivatives

Compound IDDocking Score (kcal/mol)Kinase Inhibition IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)
BZT-1-9.50.81.2
BZT-2-8.72.53.1
BZT-3-7.215.120.5
BZT-4-6.5> 50> 50
BZT-5-9.21.115.3
Interpreting the Correlation
  • Good Correlation: A strong correlation (e.g., lower docking scores corresponding to lower IC50 values) suggests that the docking protocol is accurately predicting the binding affinity and that the primary mechanism of action is through direct inhibition of the target. [16]* Poor Correlation: Discrepancies between docking scores and IC50 values can arise from several factors:

    • Inaccurate Scoring Functions: The scoring function may not be well-suited for the specific protein-ligand system. [4] * Protein Flexibility: Molecular docking often treats the protein as a rigid structure, which may not reflect the dynamic nature of the binding pocket. [6] * Cellular Factors: In cell-based assays, factors such as membrane permeability, metabolism, and off-target effects can influence the observed cytotoxicity, which may not be directly related to the inhibition of the primary target. [17] When a poor correlation is observed, it is an opportunity to refine the computational model. This could involve using different docking algorithms, employing more advanced techniques like molecular dynamics simulations to account for protein flexibility, or considering pharmacokinetic properties (in silico ADMET prediction). [18]

Conclusion: An Integrated and Iterative Approach

The cross-validation of molecular docking with in vitro assays is not a linear process but rather a cyclical and iterative one. The experimental data provides the crucial feedback necessary to refine and improve the predictive power of the computational models. By embracing this integrated approach, researchers can more efficiently and effectively navigate the complex path of drug discovery, increasing the likelihood of identifying novel and potent benzothiazine-based therapeutics. This guide provides a foundational framework, but it is the thoughtful application and critical interpretation of these methods that will ultimately lead to success.

References

  • MTT Assay: Assessing Cell Prolifer
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MTT Cell Proliferation Assay.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • A machine learning based method to improve docking scoring functions and its applic
  • MTT Assay Protocol for Cell Viability and Prolifer
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  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC.
  • Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. PMC.
  • In vitro NLK Kinase Assay. PMC.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine deriv
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  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry.
  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
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Validation

Efficacy and Mechanistic Profiling: Substituted Benzothiazines vs. Phenothiazines

As drug development pivots from broad-spectrum agents to highly targeted therapeutics, the structural optimization of heterocyclic scaffolds is paramount. Phenothiazines (PTZs) have long been recognized for their potent...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from broad-spectrum agents to highly targeted therapeutics, the structural optimization of heterocyclic scaffolds is paramount. Phenothiazines (PTZs) have long been recognized for their potent biological activities, particularly as neuroleptics and multidrug resistance (MDR) efflux pump inhibitors. However, their dibenzothiazine core often results in high lipophilicity and off-target central nervous system (CNS) effects, such as extrapyramidal symptoms (EPS).

By minimizing this scaffold to substituted 1,4-benzothiazines (BTZs) , researchers can retain the critical nitrogen-sulfur fold required for target binding while significantly altering the electronic and steric profile. This guide provides an objective, data-driven comparison of these two classes, detailing their structural causality, comparative efficacy, and the self-validating experimental protocols used to evaluate them.

Structural and Electronic Basis of Efficacy

The pharmacological activity of both PTZs and BTZs is heavily dictated by the presence of a distinct fold along the nitrogen-sulfur axis[1]. This structural specificity allows them to intercalate into biological membranes and bind to complex protein targets, such as the Staphylococcus aureus NorA multidrug efflux pump[2].

However, the removal of one flanking benzene ring in BTZs fundamentally shifts the molecule's frontier molecular orbitals. Frontier Molecular Orbital Analysis demonstrates that 1,4-thiazines exhibit a significantly wider HOMO-LUMO gap compared to phenothiazines[3]. This altered electron distribution reduces off-target D2 dopamine receptor antagonism (the primary driver of EPS in PTZs) while enhancing targeted interactions with bacterial and fungal cell walls[4].

G PTZ Phenothiazines (PTZ) Dibenzothiazine Core Fold N-S Axis Fold (Shared Pharmacophore) PTZ->Fold Contains OffTarget High CNS Penetration (EPS Side Effects) PTZ->OffTarget Lipophilic bulk BTZ 1,4-Benzothiazines (BTZ) Minimized Core BTZ->Fold Retains Targeted Targeted Efficacy (MDR Efflux / Antimicrobial) BTZ->Targeted Reduced bulk

Caption: Structural divergence of PTZ and BTZ cores impacting targeted efficacy and off-target effects.

Quantitative Efficacy Comparison

The following table synthesizes experimental data comparing the performance of traditional PTZs against substituted 4H-1,4-benzothiazines across key therapeutic metrics.

ParameterPhenothiazines (PTZs)Substituted 1,4-Benzothiazines (BTZs)Experimental Significance
Core Structure DibenzothiazineBenzothiazine (Single fused benzene)BTZs offer a minimized structural template, reducing steric hindrance[2].
HOMO-LUMO Gap Narrow (HOMO: -4.89 eV, LUMO: -0.32 eV)Wide (HOMO: -7.18 eV, LUMO: -0.13 eV)Wider gap in BTZs correlates with distinct electrophilicity and stability profiles[3].
Antimicrobial MIC (E. coli) Moderate to Low (Often requires toxic doses)Highly Potent (58–158 μg/mL)Substituted BTZs show excellent viability as primary antibacterial agents[5].
NorA Efflux Inhibition Strong, but limited by host cytotoxicityHighly Potent (e.g., MPC8 of 18.5 µM)BTZs restore fluoroquinolone efficacy at sub-toxic concentrations[2].
Primary Off-Target Effect D2 Receptor Antagonism (Severe EPS)Minimal CNS depressionBTZs decouple antimicrobial/MDR efficacy from neuroleptic toxicity[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. Below are the standard protocols for generating and testing substituted benzothiazines.

Protocol A: One-Pot Oxidative Cyclization of Substituted 4H-1,4-Benzothiazines

This protocol leverages a single-step condensation and oxidative cyclization to yield high-purity BTZ derivatives[6].

  • Reagent Preparation: Dissolve 2-amino-5-bromo-3-methylbenzenethiol (or a similar substituted 2-aminobenzenethiol) and a selected β-diketone/β-ketoester in dimethyl sulfoxide (DMSO).

    • Causality: DMSO is deliberately chosen as it acts dually as a highly polar aprotic solvent and a mild oxidant.

  • Condensation: Reflux the mixture. The initial reaction forms an intermediate bis-(2-aminophenyl)disulfide.

  • Oxidative Cyclization: Continue refluxing to drive the scission of the S-S bond.

    • Causality: The high reactivity of the alpha position of the enaminoketone system towards nucleophilic attack forces the ring closure, forming the 1,4-thiazine ring[6].

  • Validation (Self-Correction): Monitor the reaction via Thin Layer Chromatography (TLC) using silica "G". The disappearance of the disulfide intermediate confirms successful cyclization. Final structural validation is achieved via Mass Spectrometry (molecular ion peaks matching the target weight) and NMR (confirming the N-S fold geometry)[7].

G Reagents 2-Aminobenzenethiol + β-diketones Condense Condensation (DMSO) Intermediate Formation Reagents->Condense Cyclize Oxidative Cyclization S-S Bond Scission Condense->Cyclize Validate Validation & QC (NMR, TLC, MS) Cyclize->Validate

Caption: Self-validating one-pot synthesis workflow for substituted 4H-1,4-benzothiazines.

Protocol B: NorA Efflux Pump Inhibition (Checkerboard Synergy Assay)

To prove that BTZs act as MDR efflux pump inhibitors rather than just standalone antibiotics, their synergistic effect with fluoroquinolones (e.g., Ciprofloxacin) must be quantified[2].

  • Inoculation: Prepare a standardized suspension of Staphylococcus aureus (e.g., NorA-overexpressing strain K2378) at 5×105 CFU/mL.

  • Matrix Plating: In a 96-well plate, create a two-dimensional concentration gradient. Dispense serial dilutions of Ciprofloxacin along the x-axis and the substituted BTZ along the y-axis.

    • Causality: This orthogonal gradient exposes the bacteria to every possible concentration ratio, allowing us to pinpoint the exact concentration where the BTZ disables the NorA pump, thereby trapping Ciprofloxacin inside the cell.

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) for both drugs alone and in combination.

  • Validation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI).

    • FICI=(MICCip+BTZ​/MICCip​)+(MICBTZ+Cip​/MICBTZ​)

    • Self-Validating Metric: An FICI ≤0.5 mathematically proves synergistic efflux pump inhibition. If the FICI is >0.5 , the structural modification of the BTZ failed to properly bind the NorA pocket.

G Bact S. aureus Cell NorA NorA Efflux Pump Bact->NorA Expresses Fq Fluoroquinolone (Ciprofloxacin) NorA->Fq Effluxes (Resistance) Death Bacterial Apoptosis / Death Fq->Death Accumulates Intracellularly Inhibitor Substituted BTZ Inhibitor->NorA Blocks Pump Pocket Inhibitor->Fq Restores Efficacy (FICI ≤ 0.5)

Caption: Mechanism of substituted BTZs restoring fluoroquinolone efficacy via NorA inhibition.

Conclusion

While phenothiazines remain foundational in psychopharmacology and early MDR research, their broad interaction profile limits their use in targeted infectious disease and oncology applications. Substituted 1,4-benzothiazines represent a highly rational evolution of this pharmacophore. By stripping away the secondary benzene ring, researchers successfully widen the HOMO-LUMO gap, reduce lipophilicity-driven CNS toxicity, and maintain the critical N-S fold required for potent antimicrobial and efflux pump inhibitory activity.

References

  • An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides. ResearchGate. Available at:[Link]

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Comparative

A Comparative Guide to Novel Benzothiazine Derivatives as Acetylcholinesterase Inhibitors

This guide provides a comprehensive benchmark analysis of emerging benzothiazine derivatives against established acetylcholinesterase inhibitors for an audience of researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmark analysis of emerging benzothiazine derivatives against established acetylcholinesterase inhibitors for an audience of researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of established drugs, lay out the experimental frameworks for rigorous comparison, and present a comparative analysis of new benzothiazine compounds, supported by experimental data and in-silico modeling.

The Cholinergic Hypothesis and the Role of Acetylcholinesterase

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory, and reasoning.[1][2] One of the primary hypotheses for the cognitive decline in AD is the "cholinergic hypothesis," which posits that the impairment of cholinergic function contributes significantly to these deficits.[1] This impairment is largely due to the degeneration of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (ACh).[2]

Acetylcholinesterase (AChE) is a key enzyme that terminates the action of acetylcholine at the synaptic cleft by hydrolyzing it.[3][4] Therefore, inhibiting AChE increases the concentration and duration of action of acetylcholine in the synapse, enhancing cholinergic neurotransmission.[5][6] This strategy forms the therapeutic basis for the currently approved drugs for the symptomatic treatment of mild to moderate Alzheimer's disease.[3]

Established Acetylcholinesterase Inhibitors: A Mechanistic Overview

Three drugs are widely prescribed as first-line treatments for mild to moderate AD: Donepezil, Rivastigmine, and Galantamine. While all three inhibit AChE, they do so through distinct pharmacological mechanisms.

  • Donepezil: This second-generation inhibitor is a highly selective and reversible inhibitor of AChE.[2][7] It exhibits a mixed competitive and non-competitive mechanism, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[8][9] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature.[10]

  • Rivastigmine: Unlike Donepezil, Rivastigmine is a "pseudo-irreversible" inhibitor of both AChE and BuChE.[5][11] It acts by forming a carbamate complex with the active site of the enzymes, leading to prolonged inhibition that can last for up to 10 hours.[12][13] This dual inhibition may offer additional therapeutic benefits as BuChE levels increase in the later stages of AD.[3]

  • Galantamine: This alkaloid-derived inhibitor is a reversible and competitive inhibitor of AChE.[1][14] What sets Galantamine apart is its dual mechanism of action; it also acts as an allosteric potentiating ligand for nicotinic acetylcholine receptors (nAChRs).[14] This modulation of nAChRs enhances the response to acetylcholine, further amplifying cholinergic signaling.[14][15]

Benchmarking Framework for Novel Inhibitors

To objectively evaluate the potential of new benzothiazine derivatives, a multi-faceted approach combining in-vitro enzymatic assays and in-silico computational studies is essential.

In-Vitro Analysis: Determining Inhibitory Potency and Mechanism

The cornerstone of in-vitro evaluation is the determination of the half-maximal inhibitory concentration (IC50), a measure of an inhibitor's potency.[4][16]

Experimental Protocol: Ellman's Method for IC50 Determination

The most widely adopted method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[6][17]

Principle: The assay indirectly measures AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[6] The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, this rate is reduced.[6]

Step-by-Step Methodology: [4][18][19]

  • Reagent Preparation: Prepare solutions of AChE, the test inhibitor (benzothiazine derivative) at various concentrations, DTNB, and the substrate ATCI in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Setup (96-well plate):

    • To each well, add the phosphate buffer.

    • Add the AChE enzyme solution.

    • Add the test inhibitor at different dilutions. Include a control well without any inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DTNB solution, followed by the ATCI substrate solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][17]

Enzyme Kinetics: Elucidating the Mode of Inhibition

To understand how a compound inhibits the enzyme, kinetic studies are performed by measuring reaction rates at varying substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki).[20][21][22]

In-Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[23][24] This provides valuable insights into the molecular interactions driving the inhibition.

General Protocol for Molecular Docking: [23][25]

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB), for instance, PDB ID: 4EY7.[24][26]

    • Prepare the protein by removing water molecules and co-crystallized ligands, and adding hydrogen atoms.

    • Generate the 3D structure of the benzothiazine derivative and perform energy minimization.

  • Grid Generation: Define the active site of the enzyme, typically based on the location of a co-crystallized known inhibitor, to create a grid box for the docking simulation.[26]

  • Docking Simulation: Use a docking program (e.g., AutoDock) to place the flexible ligand into the rigid protein active site and score the different binding poses.[25]

  • Analysis of Results:

    • Analyze the predicted binding affinity (in kcal/mol).

    • Visualize the lowest energy binding pose to identify key interactions such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site.[23]

Benchmarking_Workflow cluster_invitro In-Vitro Analysis cluster_insilico In-Silico Analysis cluster_synthesis Compound Synthesis cluster_comparison Comparative Evaluation Ellman Ellman's Assay IC50 IC50 Determination Ellman->IC50 Potency Kinetics Enzyme Kinetics IC50->Kinetics Mode Mode of Inhibition (Ki) Kinetics->Mode Mechanism Compare Benchmark against Known Inhibitors Mode->Compare PDB Prepare AChE (PDB) Docking Molecular Docking PDB->Docking Ligand Prepare Ligand (Benzothiazine Derivative) Ligand->Docking Analysis Binding Affinity & Pose Docking->Analysis Analysis->Compare Synthesis Synthesize Benzothiazine Derivatives Synthesis->Ellman Synthesis->Ligand

Caption: Experimental workflow for benchmarking new AChE inhibitors.

Comparative Analysis: Benzothiazine Derivatives vs. Established Inhibitors

Recent studies have highlighted the potential of benzothiazine and its derivatives as potent AChE inhibitors.[27][28][29] These compounds offer a novel scaffold for the design of new therapeutic agents.

Inhibitory Potency (IC50 Values)

The following table summarizes the reported IC50 values for novel benzothiazine derivatives against AChE, benchmarked against the established drugs. It is crucial to note that IC50 values can vary based on experimental conditions.[17]

CompoundTarget EnzymeIC50 Value (µM)Reference
Benzothiazine Derivative 3j AChE0.025[27]
Benzothiazine Derivative 3i AChE0.027[27]
Benzothiazinone 5Bd AChE (rat cortex)8.48[28]
Benzothiazole Derivative 6f AChE25.33 (µg/mL)[30]
Benzothiazole Derivative 6d AChE32.00 (µg/mL)[30]
Donepezil AChE0.021[27]
Galantamine AChE1.27[17]
Rivastigmine AChE4.15 - 5.5[17]

As the data indicates, certain novel benzothiazine derivatives, such as compounds 3i and 3j , exhibit inhibitory potencies against AChE that are comparable to Donepezil, the most potent of the established drugs.[27] These compounds were also found to be highly selective for AChE over BuChE, a desirable trait for early-stage AD treatment.[27]

Molecular Docking Insights

Molecular docking studies have provided a rationale for the high potency of these compounds. For instance, simulations revealed that derivatives 3i and 3j interact with the active site of AChE in a manner similar to Donepezil.[27] These interactions often involve key amino acid residues within the catalytic active site and the peripheral anionic site of the enzyme, anchoring the inhibitor and blocking substrate access.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE Choline Choline + Acetate AChE->Choline ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binding AChE_Inhibitor AChE Inhibitor (e.g., Benzothiazine) AChE_Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal Activation

Caption: Cholinergic signaling at the synapse and the action of AChE inhibitors.

Conclusion and Future Directions

The exploration of novel chemical scaffolds is paramount in the quest for more effective treatments for Alzheimer's disease. Benzothiazine derivatives have emerged as a highly promising class of acetylcholinesterase inhibitors. In-vitro studies have demonstrated that optimized benzothiazine compounds can achieve potency and selectivity comparable to, and in some cases exceeding, established therapeutics like Donepezil.

The self-validating system of combining robust in-vitro kinetic analysis with predictive in-silico modeling provides a powerful framework for the rational design and benchmarking of these new chemical entities. The data strongly suggests that the benzothiazine core is a viable starting point for developing next-generation AChE inhibitors. Further investigations should focus on pharmacokinetic profiling, blood-brain barrier permeability, and in-vivo efficacy studies to translate these promising in-vitro results into tangible clinical candidates.

References

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Validation

A Comparative Guide to the Synthesis of 1,4-Benzothiazine Cores for Drug Development

This guide provides an in-depth, objective comparison of two prevalent synthetic methodologies for constructing the 1,4-benzothiazine scaffold, a core heterocyclic motif in a variety of pharmaceuticals. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of two prevalent synthetic methodologies for constructing the 1,4-benzothiazine scaffold, a core heterocyclic motif in a variety of pharmaceuticals. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and exploration of novel 1,4-benzothiazine-based drug candidates. We will delve into the mechanistic underpinnings, provide detailed, replicable experimental protocols, and present a comparative analysis of their performance based on published data.

The Enduring Significance of the 1,4-Benzothiazine Nucleus

The 1,4-benzothiazine ring system, a fusion of a benzene and a thiazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antipsychotic, antimicrobial, and antihypertensive properties.[1][2][3] The non-planar, folded "butterfly" conformation of the 1,4-benzothiazine ring allows for specific spatial arrangements of substituents, which is crucial for molecular recognition and interaction with biological targets.[2]

This guide will focus on two common and reliable strategies for the synthesis of the 1,4-benzothiazine core, both of which utilize the readily available starting material, 2-aminothiophenol (2-ATP). By understanding the nuances of these synthetic routes, researchers can make informed decisions when embarking on the synthesis of novel derivatives.

Method 1: Condensation of 2-Aminothiophenol with β-Dicarbonyl Compounds

This is a widely employed and versatile method for the synthesis of 2,3-disubstituted-4H-1,4-benzothiazines. The reaction proceeds via an initial condensation of the amine group of 2-aminothiophenol with one of the carbonyl groups of the β-dicarbonyl compound to form an enaminone intermediate. This is followed by an intramolecular cyclization involving the thiol group, which attacks the second carbonyl, and subsequent dehydration to afford the 1,4-benzothiazine ring.

Mechanistic Rationale

The driving force for this reaction is the formation of the stable, conjugated 1,4-benzothiazine ring system. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Acid catalysts, such as p-toluenesulfonic acid (TsOH), facilitate both the initial condensation and the final dehydration step.[4] Alternatively, the reaction can be promoted by microwave irradiation, often under solvent-free conditions, which can lead to significantly reduced reaction times and improved yields.[5][6]

Experimental Protocols

Below are two representative protocols for the synthesis of 2-acyl-3-methyl-4H-1,4-benzothiazines from 2-aminothiophenol and a β-diketone, such as acetylacetone.

Protocol 1A: Conventional Synthesis with Acid Catalysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1.0 mmol), the β-dicarbonyl compound (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (5 mol %).

  • Reaction Conditions: The reaction can be performed under solvent-free conditions at room temperature or in a solvent such as acetonitrile at 80 °C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired 2-substituted benzothiazole.[4]

Protocol 1B: Microwave-Assisted Solvent-Free Synthesis

  • Reaction Setup: In a microwave-safe vessel, mix 2-aminothiophenol (10 mmol), the β-dicarbonyl compound (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) as an energy transfer agent.[5]

  • Microwave Irradiation: Irradiate the mixture in a domestic microwave oven intermittently at 30-second intervals for a total of 3 minutes.[5]

  • Reaction Monitoring: Monitor the reaction progress by TLC.[5]

  • Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with 50% ethanol, and recrystallized from ethanol to yield the pure 4H-1,4-benzothiazine.[5]

Workflow Diagram

cluster_method1 Method 1: Condensation with β-Dicarbonyls M1_Start 2-Aminothiophenol + β-Dicarbonyl M1_ProtocolA Protocol 1A: Conventional Heating (TsOH catalyst) M1_Start->M1_ProtocolA M1_ProtocolB Protocol 1B: Microwave Irradiation (Hydrazine hydrate catalyst) M1_Start->M1_ProtocolB M1_Intermediate Enaminone Intermediate M1_ProtocolA->M1_Intermediate Acid-catalyzed condensation M1_ProtocolB->M1_Intermediate Base-catalyzed condensation M1_Cyclization Intramolecular Cyclization M1_Intermediate->M1_Cyclization M1_Dehydration Dehydration M1_Cyclization->M1_Dehydration M1_Product 2,3-Disubstituted-4H-1,4-Benzothiazine M1_Dehydration->M1_Product M1_Purification Purification (Column Chromatography or Recrystallization) M1_Product->M1_Purification

Caption: Workflow for Method 1: Condensation with β-Dicarbonyls.

Method 2: Reaction of 2-Aminothiophenol with α-Haloketones

This method provides a direct route to 1,4-benzothiazines and is particularly useful for the synthesis of derivatives with specific substitution patterns. The reaction is believed to proceed through an initial S-alkylation of the 2-aminothiophenol with the α-haloketone, followed by an intramolecular cyclization of the resulting intermediate.

Mechanistic Rationale

The highly nucleophilic sulfur atom of 2-aminothiophenol readily displaces the halide from the α-haloketone in an SN2 reaction. The subsequent intramolecular cyclization involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the 1,4-benzothiazine ring. The use of a base, such as pyridine, is often employed to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol

The following protocol describes the synthesis of 2-acetyl-3-methyl-4H-1,4-benzothiazine from 2-aminothiophenol and 3-chloro-2,4-pentanedione.[7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-aminothiophenol (1 mmol) in pyridine.

  • Reagent Addition: To this solution, add 3-chloro-2,4-pentanedione (1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization or column chromatography, to yield 2-acetyl-3-methyl-4H-1,4-benzothiazine in high yield.[7]

Workflow Diagram

cluster_method2 Method 2: Reaction with α-Haloketones M2_Start 2-Aminothiophenol + α-Haloketone M2_S_Alkylation S-Alkylation M2_Start->M2_S_Alkylation Base (e.g., Pyridine) M2_Intermediate Thioether Intermediate M2_S_Alkylation->M2_Intermediate M2_Cyclization Intramolecular Cyclization M2_Intermediate->M2_Cyclization M2_Dehydration Dehydration M2_Cyclization->M2_Dehydration M2_Product Substituted-4H-1,4-Benzothiazine M2_Dehydration->M2_Product M2_Purification Purification M2_Product->M2_Purification

Caption: Workflow for Method 2: Reaction with α-Haloketones.

Comparative Performance Analysis

The choice between these two synthetic methodologies will often depend on the desired substitution pattern of the final 1,4-benzothiazine, as well as considerations of reaction time, yield, and the availability of starting materials.

ParameterMethod 1: Condensation with β-DicarbonylsMethod 2: Reaction with α-Haloketones
Starting Materials 2-Aminothiophenol, β-Dicarbonyl compounds2-Aminothiophenol, α-Haloketones
Typical Reaction Times 16 hours (conventional)[4] / 3 minutes (microwave)[5]Varies, can be rapid at room temperature
Reported Yields Moderate to high (51-92%)[8]High[7]
Versatility High, allows for a wide range of substituents at the 2 and 3 positions.Good, but dependent on the availability of the corresponding α-haloketone.
Advantages Readily available starting materials, well-established, can be accelerated by microwave.Often proceeds under mild conditions, can provide specific isomers.
Disadvantages Can require elevated temperatures or longer reaction times for conventional methods.α-Haloketones can be lachrymatory and require careful handling.

Trustworthiness: Self-Validating Protocols through Analytical Characterization

Successful replication of these syntheses requires careful monitoring and characterization of the products. The following analytical data for representative 2-acyl-3-methyl-4H-1,4-benzothiazines serve as a benchmark for confirming the identity and purity of the synthesized compounds.

Spectroscopic Data for a Representative Product (e.g., 2-Ethoxycarbonyl-7-methoxy-3-methyl-4H-1,4-benzothiazine): [6]

  • IR (KBr, cm⁻¹): 3340 (N-H), 1685 (C=O), 1245, 1035 (C-O-C)

  • ¹H NMR (CDCl₃, δ ppm): 8.8 (s, 1H, N-H), 6.8-6.4 (m, 3H, Ar-H), 4.4 (s, 3H, O-CH₃), 3.95 (q, 2H, -OCH₂CH₃), 2.25 (s, 3H, C₃-CH₃), 1.25 (t, 3H, -OCH₂CH₃)

  • Mass Spectrum (m/z): 265 (M⁺)

Researchers should perform a full suite of analytical tests (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare the obtained data with published values to ensure the correct product has been synthesized.

Conclusion

Both the condensation of 2-aminothiophenol with β-dicarbonyl compounds and its reaction with α-haloketones represent robust and reliable methods for the synthesis of the 1,4-benzothiazine core. The choice of method will be guided by the specific target molecule, desired throughput, and available laboratory equipment. The microwave-assisted condensation with β-dicarbonyls offers a significant advantage in terms of reaction speed and is an excellent choice for rapid library synthesis. The α-haloketone route provides a more direct path to certain substitution patterns and can often be performed under milder conditions. By carefully considering the information presented in this guide, researchers can confidently select and execute the most appropriate synthetic strategy for their drug discovery efforts.

References

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE - IJCRT.org. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Publishing. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview - Chemistry & Biology Interface. Available at: [Link]

  • Overview of the synthetic approaches to 1,4-benzothiazines by coupling... - ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol - MDPI. Available at: [Link]

  • Synthesis of biologically important new 1, 4- benzothiazines bearing thiazole substituted aroyl moiety - SciSpace. Available at: [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones - ACS Publications. Available at: [Link]

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed. Available at: [Link]

  • View of SYNTHESIS OF NEW[5][9]-BENZOTHIAZINE DERIVATIVES - Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry - ACS Publications. Available at: [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines - ACG Publications. Available at: [Link]

  • Synthesis and biological activity of substituted 4H-1,4-benzothiazines, their sulfones, and ribofuranosides - PubMed. Available at: [Link]

  • Facile Synthesis of Bioactive 4H-[5][9]-Benzothiazines Under Solvent Free Conditions - Asian Journal of Chemistry. Available at: [Link]

  • (PDF) A Synthesis of 4H-1, 4-Benzothiazines - ResearchGate. Available at: [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. Available at: [Link]

  • 4H-1,4-Benzothiazin-3-one | C8H7NOS | CID 21396 - PubChem. Available at: [Link]

  • 2-Acetyl-4H-1,3-benzothiazine - SpectraBase. Available at: [Link]

  • Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives - ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol in Pharmaceutical Laboratories As a Senior Application Scientist, establishing a robust, self-validating safety and di...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol in Pharmaceutical Laboratories

As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is just as critical as the synthesis or assay of the target compound itself. 3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol (CAS: 911485-84-2) is a highly valuable heterocyclic building block, frequently utilized in the development of novel antibacterial agents and kinase inhibitors[1].

However, its structural composition—specifically the presence of the thiazine ring containing both sulfur (S) and nitrogen (N) heteroatoms—dictates strict logistical and environmental controls during its lifecycle and ultimate disposal. This guide outlines the mechanistic reasoning and step-by-step operational procedures for managing this compound's waste stream in a professional laboratory environment.

Hazard Assessment and Mechanistic Causality

Before designing a disposal workflow, we must analyze the physicochemical properties that drive our safety decisions. While specific toxicological data for the exact 6-ylmethanol derivative may be limited, standard laboratory safety principles dictate that we evaluate it based on its parent scaffold, 3,4-dihydro-2H-1,4-benzothiazine[2].

  • Combustion Byproducts (The Primary Disposal Concern): The most critical factor in disposing of benzothiazine derivatives is their thermal degradation profile. If incinerated improperly or at low temperatures, the sulfur and nitrogen atoms within the thiazine ring oxidize to form sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ ). These are severe environmental pollutants and corrosive respiratory hazards. Therefore, standard biological or municipal waste streams are strictly prohibited.

  • Acute Toxicity: Analogous benzothiazine compounds are classified under GHS as Harmful if swallowed (H302) and Harmful if inhaled (H332)[2], as well as causing skin and serious eye irritation (H315, H319)[3].

Table 1: Physicochemical Profile and Disposal Implications

ParameterData / ClassificationOperational & Disposal Implication
CAS Number 911485-84-2Essential for accurate waste manifest logging.
Heteroatom Content Sulfur (S), Nitrogen (N)Critical: Requires high-temperature incineration with flue-gas desulfurization (scrubbers) to capture SOx​ / NOx​ .
GHS Hazards (Analogous) H302, H315, H319, H332[2][3]Mandates handling inside a fume hood with appropriate PPE (nitrile gloves, safety goggles) to prevent systemic exposure.
Solubility Profile Soluble in polar aprotic/organic solventsWaste will typically be in a liquid state mixed with solvents (e.g., DMSO, DMF, or EtOAc)[1].

Standardized Disposal Methodology (Step-by-Step)

The following protocol ensures a self-validating system where each step prevents the failure of the next, ensuring compliance with EPA (or equivalent local regulatory) standards for hazardous chemical waste.

Step 1: Point-of-Generation Segregation

  • Action: Immediately route all reaction mixtures, washings, and contaminated solvents containing 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol into a designated "Non-Halogenated Organic Waste - S/N Containing" carboy.

  • Causality: Mixing this waste with halogenated streams (e.g., dichloromethane) fundamentally alters the required incineration parameters and drastically increases disposal costs. Halogenated waste requires different scrubber systems to manage hydrochloric acid ( HCl ) gas.

Step 2: Primary Containment

  • Action: Utilize High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass containers for liquid waste. Ensure the container is equipped with a vented cap if gas evolution is possible from residual reaction components.

  • Causality: HDPE provides excellent chemical resistance against the broad spectrum of organic solvents typically used to dissolve benzothiazine derivatives, preventing structural degradation and leaks.

Step 3: Labeling and Inventory Logging

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol" and note the presence of "Sulfur and Nitrogen heteroatoms."

  • Causality: Waste disposal contractors rely on accurate manifests to route the waste to the correct thermal destruction facility. Unidentified S/N compounds can damage standard incinerators not equipped with appropriate scrubbers.

Step 4: Secondary Containment and Storage

  • Action: Store the sealed waste container in a designated, ventilated hazardous waste accumulation area, placed inside a secondary containment tray capable of holding 110% of the primary container's volume.

Step 5: Final Destruction (Institutional Transfer)

  • Action: Transfer the waste to a licensed hazardous waste management vendor. Ensure the vendor's contract specifies High-Temperature Incineration with Afterburner and Scrubber Systems .

  • Causality: High-temperature incineration (typically >1000°C) ensures complete cleavage of the stable thiazine ring. The afterburner ensures complete combustion of any volatile organic compounds (VOCs), and the alkaline scrubbers neutralize the resulting SOx​ and NOx​ gases before atmospheric release.

Waste Routing Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all S/N-containing waste is properly directed to the correct destruction facility.

G Start Waste Generation: 3,4-dihydro-2H-1,4- benzothiazin-6-ylmethanol Segregation Segregation: Non-Halogenated S/N Waste Start->Segregation Containment Containment: HDPE / Glass Carboy Segregation->Containment Storage Storage: Ventilated Waste Area Containment->Storage Incineration Final Destruction: High-Temp Incineration (with SOx/NOx Scrubbers) Storage->Incineration

Workflow for the safe segregation and disposal of S/N-containing heterocyclic compounds.

References

  • PubChem : 3,4-dihydro-2H-1,4-benzothiazine-1,1-dione | C8H9NO2S | CID 12730654. National Center for Biotechnology Information. Available at:[Link]

  • Google Patents: WO2004058144A2 - Antibacterial agents (Details synthesis and solvent usage for 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol
Reactant of Route 2
3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol
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